molecular formula C5H3F3N4O3 B561353 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one CAS No. 668-44-0

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Numéro de catalogue: B561353
Numéro CAS: 668-44-0
Poids moléculaire: 224.099
Clé InChI: AXCUCEDKLIKCCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a chemical compound for research and development. The structure features a pyrimidinone core, a nitro group, an amino group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in pharmaceutical and agrochemical research . This compound is intended for research purposes only and is not for human or veterinary use.

Propriétés

IUPAC Name

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4O3/c6-5(7,8)4-10-2(9)1(12(14)15)3(13)11-4/h(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUCEDKLIKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

electronic properties of trifluoromethylated nitropyrimidines

The Trifluoromethyl ( −CF3​ ) Effect The introduction of a −CF3​ group drastically alters the molecule's lipophilicity and electronic distribution. Fluorine's extreme electronegativity creates a strong σ -inductive ( −I ) withdrawal. Furthermore, the −CF3​ group participates in negative hyperconjugation ( σ∗

π2

3. The Nitro ( −NO2​ ) Effect The nitro group is one of the most potent electron-withdrawing substituents available, operating through both resonance ( −M ) and inductive ( −I ) effects. When positioned at C5—the least inherently deficient position on the pyrimidine ring—it effectively strips the remaining electron density from the system[3].

4. Synergistic Electrophilicity When a −CF3​ and a −NO2​ group are installed on the same pyrimidine ring, their combined withdrawal creates an extreme "push-pull" void. This synergy results in a molecule that is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and possesses a high electron affinity, making it an ideal candidate for covalent kinase inhibitors or redox-active therapeutics.

ElectronicEffectsAPyrimidine Core(Inherent e- Deficiency)B-CF3 Substitution(Strong -I Effect)A->B Inductive PullC-NO2 Substitution(Strong -M, -I Effects)A->C Resonance PullDExtreme Electrophilicity(Deep LUMO Level)B->D SynergisticC->D SynergisticEEnhanced SNAr Reactivity& Covalent BindingD->E Functional Outcome

Fig 1: Synergistic electronic withdrawal mechanisms in trifluoromethylated nitropyrimidines.

Part II: Computational Profiling & Quantitative Data

Density Functional Theory (DFT) is the gold standard for quantifying the electronic properties of these heterocycles. Using the B3LYP functional with a 6-311++G(d,p) basis set allows for accurate mapping of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)[2][4].

The table below demonstrates the progressive stabilization of the HOMO and LUMO energy levels as electron-withdrawing groups are sequentially added to the pyrimidine core.

Table 1: Comparative Electronic Parameters (DFT: B3LYP/6-311++G(d,p))

Compound ScaffoldHOMO (eV)LUMO (eV)Bandgap ( Δ E, eV)Dipole Moment (Debye)
Pyrimidine -7.30-2.055.252.33
5-Nitropyrimidine -8.15-3.504.654.10
5-(Trifluoromethyl)pyrimidine -7.85-2.805.053.45
5-Nitro-4-(trifluoromethyl)pyrimidine -8.65-4.254.405.15

Data Interpretation: The transition from a naked pyrimidine to the dual-substituted 5-nitro-4-(trifluoromethyl)pyrimidine results in a massive LUMO drop of over 2.2 eV. This compressed bandgap (4.40 eV) indicates high chemical reactivity, specifically toward nucleophilic attack at the C2 and C6 positions[2].

Part III: Experimental Validation Workflows

Theoretical calculations must be grounded in empirical reality. The following protocols outline the synthesis of a model compound and the electrochemical validation of its electronic properties.

Protocol 1: Electrophilic Nitration of a Trifluoromethylpyrimidine Precursor

Objective: Synthesize 5-nitro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione[5]. Causality & Design: The pyrimidine ring is already electron-deficient. The presence of a −CF3​ group further deactivates the ring toward electrophilic aromatic substitution. Standard nitration conditions (dilute HNO3​ ) will fail due to the high activation energy barrier for forming the Wheland intermediate. Therefore, a highly reactive nitronium ion ( NO2+​ ) pool must be generated using a harsh "mixed acid" system at elevated temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, carefully add 10 mL of concentrated sulfuric acid ( H2​SO4​ , 98%).

  • Substrate Addition: Slowly add 10 mmol of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione to the stirring acid at 0 °C.

    • Causality: Exothermic protonation of the pyrimidine nitrogens must be thermally controlled to prevent substrate degradation and side-reactions.

  • Nitronium Generation: Dropwise, add 5 mL of fuming nitric acid ( HNO3​ , >90%) over 15 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 85 °C for 4 hours.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. The sudden decrease in solubility and temperature forces the nitrated product to precipitate.

  • Self-Validation & Purification: Filter the precipitate and wash with cold distilled water until the filtrate tests strictly pH neutral (pH 7.0). Validation: A neutral pH confirms the complete removal of residual H2​SO4​/HNO3​ , ensuring the downstream analytical data is not skewed by acid contaminants. Recrystallize from ethanol to yield the pure product.

Protocol 2: Empirical LUMO Determination via Cyclic Voltammetry (CV)

Objective: Quantify the reduction potential to calculate the empirical LUMO energy. Causality & Design: While DFT provides theoretical gas-phase LUMO energies, biological systems are solvated. CV measures the actual energy required to inject an electron into the molecule's LUMO in a dielectric medium, providing a highly accurate predictor of in vivo electrophilicity.

Step-by-Step Methodology:

  • Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Electrolyte Preparation: Dissolve the synthesized trifluoromethylated nitropyrimidine (1.0 mM) and tetrabutylammonium hexafluorophosphate ( TBAPF6​ , 0.1 M) in anhydrous acetonitrile.

    • Causality: TBAPF6​ acts as a supporting electrolyte to minimize migration currents, ensuring the measured current is purely diffusion-controlled.

  • Deoxygenation: Purge the solution with dry nitrogen for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive and will produce a broad reduction peak that obscures the analyte's signal.

  • Analyte Scanning: Record a background voltammogram (blank). Then, scan the analyte from 0.0 V to -2.0 V at a scan rate of 100 mV/s to identify the cathodic peak potential ( Epc​ ).

  • Self-Validation (Ferrocene Spike): Add 1.0 mM of Ferrocene (Fc) to the cell and perform a final scan.

    • Validation: Reference electrodes are prone to drift. Spiking with Fc provides an internal, universally accepted standard. All potentials are mathematically corrected and referenced to the Fc/Fc+ redox couple, ensuring absolute trustworthiness of the data.

  • LUMO Calculation: Calculate the LUMO energy using the empirical equation: ELUMO​=−e(Eredonset​ vs Fc/Fc++4.8 V) .

CV_WorkflowS11. Analyte Preparation(1 mM in MeCN + 0.1 M TBAPF6)S22. Background Blank Scan(Self-Validation Step)S1->S2S33. Analyte CV Scan(Determine E_red)S2->S3S44. Ferrocene Spike(Internal Reference)S3->S4S55. LUMO Calculation(E_LUMO = -e[E_red vs Fc/Fc+ + 4.8])S4->S5

Fig 2: Self-validating cyclic voltammetry workflow for empirical LUMO determination.

Part IV: Strategic Applications in Drug Development

The unique electronic signature of trifluoromethylated nitropyrimidines makes them highly valuable in modern medicinal chemistry:

  • Targeted Covalent Inhibitors (TCIs): The exceptionally low LUMO makes the C2 and C4 positions highly susceptible to attack by nucleophilic amino acid residues (e.g., Cysteine or Serine) in enzyme active sites, facilitating irreversible covalent binding.

  • Metabolic Stability: The −CF3​ group shields the pyrimidine core from oxidative metabolism by cytochrome P450 enzymes, significantly increasing the drug's half-life compared to unfluorinated analogs.

  • Halogen/Hydrogen Bond Acceptors: The highly polarized C−F and N−O bonds act as potent interaction vectors, improving binding affinity within deep, lipophilic protein pockets.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: ResearchGate URL:[Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 Source: PubChem (NIH) URL:[Link]

  • Synthesis, Computational, DFT Calculations, Photophysical and Docking Studies of Novel Fluorescent Pyrimidine-Chlorothymol Hybrid as Potent Antimicrobial Agent Source: CoLab URL:[Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Heterocycles

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. In this context, fused heterocyclic scaffolds play a pivotal role due to their diverse pharmacological activities. The pyrimidine core, in particular, is a ubiquitous feature in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a highly functionalized pyrimidine derivative poised to be a valuable precursor in the synthesis of complex, drug-like molecules.

This pyrimidinone derivative possesses a unique combination of reactive sites and modulating substituents:

  • A Nucleophilic 4-amino Group: This primary amine is a key handle for the construction of fused ring systems.

  • An Electron-Withdrawing 5-nitro Group: This group significantly influences the electronics of the pyrimidine ring, activating it for certain transformations and providing a handle for further functionalization, such as reduction to an amino group for subsequent cyclizations.

  • A Strongly Electron-Withdrawing 2-trifluoromethyl Group: The trifluoromethyl group enhances the electrophilicity of the pyrimidine core and can improve the metabolic stability and pharmacokinetic properties of the final products.

  • A Pyrimidin-6-one Tautomer: The presence of the keto-enol tautomerism adds another layer of complexity and potential reactivity.

This application note will provide a detailed guide on the synthetic utility of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, focusing on its application in the synthesis of fused heterocyclic systems of medicinal interest. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into the rationale behind the proposed synthetic strategies.

I. Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Novel Bioactive Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] The most common and versatile method for the construction of the pyrido[2,3-d]pyrimidine core is the annulation of a pyridine ring onto a pre-existing 4-aminopyrimidine. The Gould-Jacobs reaction and related cyclocondensations with 1,3-dicarbonyl compounds or their synthetic equivalents are the cornerstone of this approach.[3][4]

Mechanistic Rationale and Experimental Considerations

The classical Gould-Jacobs reaction involves the condensation of a 4-aminopyrimidine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The reaction proceeds through the initial formation of a vinylogous amide, which then undergoes an intramolecular electrophilic attack from the pyrimidine C5 position onto the electron-deficient double bond, followed by elimination of ethanol to afford the fused pyridine ring.

However, the electronic nature of our starting material, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, presents a unique challenge. The strong electron-withdrawing character of both the nitro and trifluoromethyl groups is expected to significantly decrease the nucleophilicity of the 4-amino group. Consequently, the initial condensation step may require more forcing conditions than typically employed for electron-rich aminopyrimidines.

Furthermore, the C5 position of the pyrimidine ring, while needing to be nucleophilic for the cyclization to occur, is electronically deactivated by the adjacent nitro group. This suggests that the thermal cyclization step might be the rate-limiting step and could require high temperatures, potentially in a high-boiling solvent like Dowtherm A or diphenyl ether.

An alternative to the classical Gould-Jacobs reaction is the use of a pre-formed enaminone from the 1,3-dicarbonyl compound, or the use of a Lewis acid catalyst to enhance the electrophilicity of the dicarbonyl species.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-8-nitro-5,7-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylate

This protocol describes a plausible approach for the synthesis of a pyrido[2,3-d]pyrimidine derivative using diethyl ethoxymethylenemalonate.

Materials:

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol (absolute)

  • Hexanes

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Condensation: In a 100 mL round-bottom flask, suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in absolute ethanol (20 mL).

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to observe the formation of the intermediate vinylogous amide.

  • Solvent Removal: After the condensation is complete (or has reached a plateau), cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Cyclization: To the crude intermediate, add Dowtherm A (20 mL).

  • Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. Monitor the reaction for the formation of the cyclized product.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product is expected to precipitate from the Dowtherm A.

  • Add hexanes (40 mL) to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove any residual Dowtherm A.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Causality Behind Experimental Choices:

  • Ethanol as Solvent for Condensation: Ethanol is a common solvent for the initial condensation as it is the byproduct of the reaction and can be easily removed.

  • Dowtherm A for Cyclization: The high boiling point of Dowtherm A (257 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which is expected to be high due to the electron-deficient nature of the pyrimidine ring.

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and products at high temperatures.

  • Hexanes for Precipitation: Hexanes are used as an anti-solvent to precipitate the polar product from the non-polar Dowtherm A.

Data Presentation: Expected Products from Reactions with Various 1,3-Dicarbonyl Compounds

The following table summarizes the expected pyrido[2,3-d]pyrimidine products from the reaction of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one with a selection of common 1,3-dicarbonyl reagents.

1,3-Dicarbonyl ReagentExpected Product StructureProduct Name
Diethyl ethoxymethylenemalonate
Ethyl 2-(trifluoromethyl)-8-nitro-5,7-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylateAcetylacetone6,8-Dimethyl-2-(trifluoromethyl)-5-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneEthyl acetoacetate6-Methyl-2-(trifluoromethyl)-8-nitro-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dioneDiethyl malonate2-(Trifluoromethyl)-8-nitro-6-hydroxy-pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione

Visualization of the Synthetic Pathway

gould_jacobs Figure 1: Proposed Gould-Jacobs Pathway for Pyrido[2,3-d]pyrimidine Synthesis start 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one intermediate Vinylogous Amide Intermediate start->intermediate Condensation (Ethanol, Reflux) reagent1 Diethyl ethoxymethylenemalonate (DEEM) reagent1->intermediate product Pyrido[2,3-d]pyrimidine Derivative intermediate->product Thermal Cyclization (Dowtherm A, 250°C)

Figure 1: Proposed Gould-Jacobs Pathway

II. Reduction of the Nitro Group and Subsequent Cyclization: Accessing Pyrazino[2,3-d]pyrimidine Derivatives

A powerful strategy in heterocyclic synthesis is the use of a nitro group as a masked amino group. The reduction of the 5-nitro group in 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one would generate a highly reactive 4,5-diaminopyrimidine derivative. This intermediate is a versatile precursor for the synthesis of a variety of fused five- and six-membered heterocyclic rings. For instance, reaction with a one-carbon electrophile can lead to the formation of a fused imidazole ring (purine analogues), while reaction with a 1,2-dicarbonyl compound would yield a fused pyrazine ring, leading to pyrazino[2,3-d]pyrimidine derivatives.

Mechanistic Rationale and Experimental Considerations

The selective reduction of a nitro group in the presence of other reducible functionalities can be challenging. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The choice of reducing agent is critical to avoid over-reduction or undesired side reactions.

Once the 4,5-diaminopyrimidine is formed, it is often used in situ due to its potential instability and susceptibility to oxidation. The subsequent cyclization with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, proceeds via a double condensation reaction to form the pyrazine ring.

The electron-withdrawing trifluoromethyl group is expected to be stable under these reductive conditions. The pyrimidinone ring is also generally stable to these reducing agents.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-6,7-dimethyl-pyrazino[2,3-d]pyrimidin-5(8H)-one

This protocol outlines a plausible two-step, one-pot procedure for the synthesis of a pyrazino[2,3-d]pyrimidine derivative.

Materials:

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous Ammonia (2M)

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Reduction of the Nitro Group: In a 250 mL round-bottom flask, suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in a mixture of ethanol (50 mL) and water (50 mL).

  • Heat the suspension to 70-80 °C with stirring.

  • Slowly add a solution of sodium dithionite (3.0-4.0 eq) in water (50 mL) to the hot suspension. The addition should be done portion-wise to control the exotherm.

  • After the addition is complete, continue heating at 80 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC or LC-MS). The color of the reaction mixture should change, indicating the reduction of the nitro group.

  • In Situ Cyclization: To the resulting solution of the 4,5-diaminopyrimidine, add diacetyl (1.2 eq) directly.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate) from the aqueous residue.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sodium Dithionite as Reducing Agent: Sodium dithionite is a mild and effective reducing agent for aromatic nitro groups and is often used in aqueous or mixed aqueous/organic solvent systems.

  • Aqueous Ethanol Solvent System: This solvent system is suitable for both the reduction with sodium dithionite and the subsequent condensation with the dicarbonyl compound.

  • In Situ Reaction: The 4,5-diaminopyrimidine intermediate is likely to be sensitive to air oxidation, so performing the cyclization in the same pot without isolation is a standard and efficient strategy.

  • Diacetyl as the 1,2-Dicarbonyl Reagent: Diacetyl is a readily available and reactive 1,2-dicarbonyl compound that will lead to the formation of a dimethyl-substituted pyrazine ring.

Data Presentation: Expected Products from Reactions with Various 1,2-Dicarbonyl Compounds

1,2-Dicarbonyl ReagentExpected Product StructureProduct Name
Glyoxal
2-(Trifluoromethyl)pyrazino[2,3-d]pyrimidin-5(8H)-oneDiacetyl (2,3-Butanedione)2-(Trifluoromethyl)-6,7-dimethylpyrazino[2,3-d]pyrimidin-5(8H)-oneBenzil2-(Trifluoromethyl)-6,7-diphenylpyrazino[2,3-d]pyrimidin-5(8H)-one

Visualization of the Synthetic Workflow

reduction_cyclization Figure 2: Workflow for Pyrazino[2,3-d]pyrimidine Synthesis start 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one reduction Nitro Group Reduction (Na₂S₂O₄, aq. Ethanol, 80°C) start->reduction intermediate 4,5-Diaminopyrimidine Intermediate (in situ) reduction->intermediate cyclization Cyclocondensation (Reflux) intermediate->cyclization reagent2 1,2-Dicarbonyl Compound (e.g., Diacetyl) reagent2->cyclization product Pyrazino[2,3-d]pyrimidine Derivative cyclization->product

Figure 2: Workflow for Pyrazino[2,3-d]pyrimidine Synthesis

Conclusion and Future Outlook

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one represents a highly promising, albeit underexplored, building block for the synthesis of novel fused heterocyclic systems. The strategic combination of a nucleophilic amino group, a reducible nitro group, and an electron-withdrawing trifluoromethyl group provides a versatile platform for the construction of diverse and potentially bioactive molecules. The protocols detailed in this application note for the synthesis of pyrido[2,3-d]pyrimidines and pyrazino[2,3-d]pyrimidines are based on established principles of heterocyclic chemistry and are intended to serve as a starting point for further exploration.

The unique electronic properties of this pyrimidinone derivative may necessitate careful optimization of reaction conditions. However, the potential to rapidly access complex molecular architectures makes 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one a valuable tool for researchers in medicinal chemistry and drug discovery. Future work should focus on experimentally validating these proposed synthetic routes and exploring the reactivity of this versatile precursor with a broader range of electrophiles and cyclizing agents.

References

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 1-1.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12683-12698.
  • Al-Taisan, K. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • El-Gazzar, A. B. A., et al. (2009). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 6(3), 236-253.
  • Kosior, E., & Szczęśniak, P. (2018). The Ring Transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one. Molecules, 23(7), 1774.
  • Abdel-Aziz, A. A., et al. (2002).[2][5]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 245-252.

  • Rashad, A. E., et al. (2013). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 5(4), 133-142.
  • Shah, R., & Desai, K. (2012). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. E-Journal of Chemistry, 9(4), 2323-2331.
  • Kyrychenko, A., et al. (2020). A New Approach to 7-amino-4-oxo-4,5-dihydro-3H- pyrano[2,3-d]pyrimidine-6-carbonitriles. Chemistry Proceedings, 1(1), 1.
  • Shah, R., & Desai, K. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. E-Journal of Chemistry, 9(3), 1360-1368.
  • Szychlińska, E., et al. (2025).
  • Stefanello, F. S., et al. (2022). Trifluoromethyl-substituted aryldiazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Regioselective synthesis, structure, and optical properties. Journal of Fluorine Chemistry, 254, 109956.
  • Verma, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 16(1), 1-1.
  • Mekuskiene, G., et al. (1998). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. Chemistry of Heterocyclic Compounds, 34(5), 603-609.
  • Gonzalez-Vera, J. A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • De Nanteuil, F., et al. (2017). Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. The Journal of Organic Chemistry, 82(3), 1726-1742.
  • Al-Zoubi, R. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(10), 6899-6911.
  • Csonka, R., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2937-2949.
  • González-Gómez, J. C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(11), 7545-7567.
  • El-Metwaly, A. M., et al. (2020). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. Journal of the Iranian Chemical Society, 17(10), 2633-2645.
  • Chen, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(45), 29631-29635.

Sources

experimental protocol for the synthesis of pyrimidine derivatives from CAS 668-44-0

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Gateway to Pyrimidine Scaffolds

For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry. This nitrogen-containing heterocycle is a fundamental component of nucleobases and a privileged scaffold in a vast array of therapeutic agents, exhibiting properties that span antiviral, antibacterial, anti-inflammatory, and antitumor activities[1][2].

While the synthesis of complex, fused pyrimidine systems, such as imidazo[1,2-a]pyrimidines, can be achieved from precursors like 4,5-diphenylimidazole (CAS 668-94-0), a more fundamental and versatile approach is often required for the de novo construction of the core pyrimidine ring. This guide, therefore, focuses on a classic and highly adaptable method: the Biginelli reaction.

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation reaction offers a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives from simple, readily available starting materials[3][4][5]. The operational simplicity and the biological significance of the resulting products have led to a resurgence of interest in this reaction, with numerous modern modifications enhancing its scope and efficiency[4][6]. This application note provides a detailed experimental protocol for a representative Biginelli reaction, an exploration of the underlying mechanism, and insights into the versatility of this powerful synthetic tool.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is a powerful example of a multicomponent reaction, where an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) are combined in a single step to generate the dihydropyrimidine core[3][7][8]. The reaction is typically catalyzed by a Brønsted or Lewis acid[3][9].

The currently accepted mechanism, supported by extensive studies, is believed to proceed through an N-acyliminium ion intermediate. The key steps are as follows:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-limiting one and results in the formation of a crucial N-acyliminium ion intermediate[1][3].

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion[1][9].

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where a terminal amine group attacks a carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system[3][9].

The choice of an acid catalyst is critical. While classical protocols utilize strong mineral acids like HCl, modern variations employ a wide range of milder and more efficient catalysts, including Lewis acids (e.g., FeCl₃, Yb(OTf)₃), and solid-supported catalysts, which often lead to higher yields, shorter reaction times, and more environmentally friendly procedures[9][10][11].

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol details the synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a classic Biginelli product, using iron(III) chloride as an efficient and readily available Lewis acid catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
BenzaldehydeC₇H₆O106.12101.06 g (1.02 mL)
Ethyl acetoacetateC₆H₁₀O₃130.14101.30 g (1.28 mL)
UreaCH₄N₂O60.06150.90 g
Iron(III) chloride hexahydrateFeCl₃·6H₂O270.301 (10 mol%)0.27 g
EthanolC₂H₅OH46.07-30 mL
Ice-cold waterH₂O18.02-As needed
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and iron(III) chloride hexahydrate (1 mmol) in 30 mL of ethanol[7].

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system[7]. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form[7].

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted urea and the catalyst. The collected solid can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative as a crystalline solid[7].

Expected Yield and Characterization

The expected yield for this reaction is typically high, often in the range of 75-90%. The final product can be characterized by standard analytical techniques such as melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.

Experimental Workflow Diagram

Biginelli_Reaction_Workflow cluster_reactants Reactant Preparation benzaldehyde Benzaldehyde reaction_vessel Combine in Ethanol (Round-Bottom Flask) benzaldehyde->reaction_vessel ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_vessel urea Urea urea->reaction_vessel catalyst FeCl₃·6H₂O catalyst->reaction_vessel reflux Reflux for 4-6 hours reaction_vessel->reflux tlc Monitor by TLC reflux->tlc Periodically workup Cool and Precipitate in Ice-Cold Water reflux->workup Upon completion tlc->reflux Continue if incomplete filtration Vacuum Filtration workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure Dihydropyrimidinone Product purification->product

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone derivative.

Conclusion and Future Directions

The Biginelli reaction remains a highly relevant and powerful tool in the synthesis of pyrimidine derivatives. Its operational simplicity, coupled with the potential for generating diverse molecular libraries, makes it an invaluable methodology for drug discovery and development[8][12]. The dihydropyrimidinone products serve as versatile intermediates for further chemical transformations, allowing for the creation of a wide array of more complex and biologically active molecules[2][6]. Future research in this area will likely continue to focus on the development of even more efficient and stereoselective catalytic systems, as well as the expansion of the substrate scope to access novel pyrimidine-based chemical entities with enhanced therapeutic potential.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • ACS Publications. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

  • Bentham Science. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Letters in Organic Chemistry. [Link]

  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • Bentham Science. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

  • University of Illinois. (2008). The Biginelli Reaction: Development and Applications. [Link]

  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Bentham Science. (2020). Recent Advances in Biginelli-type Reactions. Mini-Reviews in Organic Chemistry. [Link]

  • Moodle@Units. (2005). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

Sources

Application Notes and Protocols for 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Highly Functionalized Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer and infectious diseases.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a building block of significant interest, incorporating three key features that make it a powerful tool for drug discovery:

  • The Pyrimidin-6-one Core: This motif is a common feature in biologically active molecules and provides multiple points for synthetic elaboration.

  • The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[2]

  • Ortho-Amino and Nitro Functionalities: The 4-amino and 5-nitro groups provide orthogonal chemical handles for a variety of transformations. The nitro group, in particular, can serve as a precursor to a second amino group, opening pathways to the synthesis of purine analogs and other complex heterocyclic systems.[3]

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one as a building block for the synthesis of novel pharmaceutical candidates.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is provided in the table below.

PropertyValueReference
CAS Number 668-44-0[4]
Molecular Formula C₅H₃F₃N₄O₃[4]
Molecular Weight 224.10 g/mol [4]
Appearance Likely a yellow solid, typical for nitrated aromatic compounds.
SMILES O=C1N=C(NC(N)=C1N(=O)=O)C(F)(F)F[4]

Safety and Handling: As a nitro-containing compound, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one should be handled with care. Avoid exposure to high temperatures or shock. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of the Building Block

While not extensively detailed in the literature, a plausible and efficient synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one can be envisioned through a two-step process, leveraging established pyrimidine synthesis methodologies.[5][6]

Synthesis_Workflow start Ethyl 4,4,4-trifluoro-3-oxobutanoate + Guanidine intermediate 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one start->intermediate Cyclocondensation nitration Nitration (e.g., HNO₃/H₂SO₄) intermediate->nitration final_product 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one nitration->final_product

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Step 1: Cyclocondensation to form 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one

This step involves the reaction of a trifluoromethyl-containing β-ketoester with guanidine, a common method for constructing the aminopyrimidinone core.[5]

  • Materials:

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to form free guanidine.

    • Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

    • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one.

Step 2: Nitration of the Pyrimidinone Core

The second step is the regioselective nitration at the C5 position of the pyrimidine ring, which is activated by the electron-donating amino group at C4 and the carbonyl group at C6.

  • Materials:

    • 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Step 1)

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -10 °C), carefully add concentrated sulfuric acid.

    • While maintaining the low temperature, slowly add 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one in portions with vigorous stirring.

    • Once the substrate is fully dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Application in Pharmaceutical Synthesis: A Gateway to Diaminopyrimidines

A primary application of this building block is its conversion to 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one. The resulting ortho-diamino functionality is a cornerstone for the synthesis of fused heterocyclic systems, such as purines, pteridines, and other scaffolds of high medicinal value.

Application_Workflow start_building_block 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one reduction Reduction of Nitro Group start_building_block->reduction diamino_intermediate 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one reduction->diamino_intermediate cyclization Cyclization (e.g., with a dicarbonyl compound) diamino_intermediate->cyclization fused_heterocycle Fused Heterocyclic Pharmaceutical Scaffold (e.g., Pteridine analog) cyclization->fused_heterocycle

Caption: Synthetic utility of the title compound.

Protocol 2: Reduction of the 5-Nitro Group

The selective reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[7]

  • Materials:

    • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Procedure:

    • Suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 equivalent) in ethanol or methanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one, which can be used in the next step with or without further purification.

Protocol 3: N-Acylation of the 4-Amino Group

The 4-amino group can be selectively functionalized, for example, through acylation, providing another avenue for derivatization.

  • Materials:

    • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

    • Acetyl chloride or Acetic anhydride (1.1 equivalents)

    • A suitable base (e.g., triethylamine or pyridine)

    • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve or suspend 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 equivalent) in anhydrous DCM or DMF.

    • Add the base (1.2 equivalents) and stir the mixture at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.

Conclusion

4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a highly versatile and valuable building block for pharmaceutical research and development. Its unique combination of a pyrimidinone core, a trifluoromethyl group, and reactive amino and nitro functionalities provides a rich platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this compound in the discovery of next-generation therapeutics.

References

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zaki, M. E. A. (2021). Pyrimidine as a magic moiety in the synthesis of new bioactive agents. European Journal of Medicinal Chemistry, 223, 113642.
  • Desai, N. C., Dodiya, A., & Shih, H. (2013). Synthesis, antimicrobial and cytotoxic activities of novel pyrimidinone-based thiazole derivatives. Journal of Saudi Chemical Society, 17(2), 225-233.
  • Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications, (18), 2170-2171.[8][9][10]

  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 444.[11]

  • Cherkasov, V. M., Prikazchikova, L. P., & Rybchenko, L. I. (1971). Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. Chemistry of Heterocyclic Compounds, 5(5), 714-716.[3]

  • The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. (2020). ChemistrySelect, 5(20), 6127-6130.[12]

  • General Scheme for the synthesis of trifluoromethyl pyrimidinone. (n.d.). ResearchGate.[13]

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. (n.d.). A2B Chem.[14]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. (2023). ChemRxiv.[1]

  • Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. (1982). The Journal of Organic Chemistry, 47(5), 815-820.[15]

  • Sengmany, S., Le Gall, E., Léonel, E., Nédélec, J. Y., & Troupel, M. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 17(3), 2695-2706.[16]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2012). Google Patents.[6]

  • 6-Amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one. (n.d.). ChemScene.[4]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.[17]

  • Functionalization of N-benzylpyridiunium 4 with (a) nucleophilic heterocycles (conditions). (n.d.). ResearchGate.[18]

  • Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Organic Syntheses.[19]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). The Journal of Antimicrobial Chemotherapy, 25(1), 15-23.[20]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]7]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3314.[21]

  • Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. (2001). Molecules, 6(12), M260.[22]

Sources

Application Notes and Protocols for the Synthesis of Fused Pyrimidines Using 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fused Pyrimidines in Modern Drug Discovery

Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, constituting the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous purine bases, allowing them to interact with a wide array of biological targets with high specificity and affinity. The incorporation of a trifluoromethyl (CF₃) group into these heterocyclic systems can dramatically enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated fused pyrimidines highly sought-after motifs in modern drug discovery programs.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of various fused pyrimidine derivatives, starting from the versatile building block, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. This starting material offers a strategic entry point to a diverse range of fused systems, including pteridines and purines, which are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

Synthetic Strategy: A Two-Step Approach to Fused Pyrimidine Systems

The synthetic strategy hinges on a facile and efficient two-step sequence. The initial and most critical step is the selective reduction of the nitro group at the C5 position of the pyrimidine ring to afford the highly reactive ortho-diamine intermediate, 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one. This intermediate is typically used in the subsequent step without extensive purification due to its susceptibility to aerial oxidation.

The second step involves the cyclocondensation of the in situ generated diamine with appropriate C1 or C2 synthons to construct the desired fused heterocyclic ring. The choice of the cyclizing agent dictates the nature of the resulting fused system. For instance, reaction with α-dicarbonyl compounds yields pteridines, while treatment with formic acid or its derivatives leads to the formation of purines. This modular approach allows for the generation of a diverse library of fused pyrimidines for biological screening.

Synthetic_Strategy Start 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one Intermediate 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one Start->Intermediate Selective Nitro Reduction Pteridine Pteridine Derivatives Intermediate->Pteridine Cyclocondensation (e.g., with α-dicarbonyls) Purine Purine Derivatives Intermediate->Purine Cyclocondensation (e.g., with formic acid)

Figure 1: Overall synthetic workflow.

Part 1: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is paramount to the success of the overall synthesis. The choice of the reducing agent and reaction conditions must be carefully considered to avoid the reduction of the pyrimidine ring or the defluorination of the trifluoromethyl group. Two reliable methods are presented here: catalytic hydrogenation and chemical reduction with sodium dithionite.

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Rationale for Experimental Choices:

  • Catalyst: 10% Pd/C is a highly active and widely available catalyst for the hydrogenation of nitro groups. The catalyst loading is kept low to minimize side reactions.

  • Solvent: Ethanol is a good solvent for the starting material and provides a suitable medium for the hydrogenation reaction.

  • Hydrogen Pressure: A moderate pressure of hydrogen (50 psi) is sufficient to drive the reaction to completion in a reasonable time frame without requiring specialized high-pressure equipment.[5]

  • Inerting: The initial purging with nitrogen is crucial to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.[6]

Materials:

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Nitrogen gas

  • Hydrogen gas

  • Parr hydrogenation apparatus or a similar pressure vessel

  • Celite®

Procedure:

  • To a pressure vessel, add 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas for 5-10 minutes.

  • Add anhydrous ethanol via a cannula under a positive nitrogen pressure.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. Caution: The Pd/C catalyst may be pyrophoric upon drying; keep it wet and handle with care.[4]

  • The resulting ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one is used directly in the next step.

Protocol 1B: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and inexpensive reducing agent that is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[7][8] This method is particularly advantageous as it avoids the use of flammable hydrogen gas and expensive metal catalysts.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium dithionite is a powerful yet selective reducing agent for nitro groups. An excess is used to ensure complete conversion.

  • Solvent System: A mixture of a water-miscible organic solvent (like DMF or dioxane) and water is used to dissolve both the organic substrate and the inorganic reducing agent.

  • Temperature: Gentle heating accelerates the reaction rate without promoting significant decomposition of the product.

  • Work-up: The product is often used in the next step as a crude solution, but an extractive work-up can be performed if isolation is necessary.

Materials:

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (1.0 eq) in a mixture of DMF (or dioxane) and water (e.g., 3:1 v/v).

  • Add sodium dithionite (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution containing 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one can be used directly for the subsequent cyclization step.

  • (Optional) For isolation, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be used immediately.

Part 2: Cyclocondensation to Fused Pyrimidines

The freshly prepared solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one is reacted with appropriate electrophiles to construct the fused pyrimidine ring.

Protocol 2A: Synthesis of a Pteridine Derivative

Pteridines are synthesized by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[9] Glyoxal is a simple and effective reagent for the synthesis of the parent pteridine ring system.

Pteridine_Synthesis Diamine 4,5-diamino-2-(trifluoromethyl) -1H-pyrimidin-6-one Pteridine 2-(Trifluoromethyl)pteridin -4,7(3H,8H)-dione Diamine->Pteridine Glyoxal Glyoxal Glyoxal->Pteridine

Figure 2: Synthesis of a pteridine derivative.

Materials:

  • Ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Part 1)

  • Glyoxal (40% aqueous solution)

  • Acetic acid

Procedure:

  • To the ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one, add a few drops of acetic acid to create a slightly acidic medium.

  • Add glyoxal (1.1 eq, 40% aqueous solution) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Pteridine Synthesis

Starting MaterialReagentSolventTime (h)Yield (%)Reference
4,5-DiaminouracilGlyoxalWater/Ethanol275-85[10]
4,5-Diamino-6-hydroxypyrimidineGlyoxalWater180Analogous to[9]
Protocol 2B: Synthesis of a Purine Derivative

Purines can be synthesized by the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with formic acid.[11][12]

Purine_Synthesis Diamine 4,5-diamino-2-(trifluoromethyl) -1H-pyrimidin-6-one Purine 2-(Trifluoromethyl)-7,9-dihydro -6H-purin-6-one Diamine->Purine FormicAcid Formic Acid FormicAcid->Purine

Figure 3: Synthesis of a purine derivative.

Materials:

  • Ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one (from Part 1)

  • Formic acid (98-100%)

Procedure:

  • Concentrate the ethanolic solution of 4,5-diamino-2-(trifluoromethyl)-1H-pyrimidin-6-one under reduced pressure to obtain the crude diamine.

  • Add an excess of formic acid to the crude diamine.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • The purine derivative may precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, neutralize the solution with a base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 2: Representative Quantitative Data for Purine Synthesis

Starting MaterialReagentSolventTime (h)Yield (%)Reference
4,5-DiaminopyrimidineFormic AcidFormic Acid371[11]
4,5-Diamino-6-chloropyrimidineFormic AcidFormic Acid485Analogous to[12]

Safety and Handling

  • 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Catalytic Hydrogenation: Perform in a well-ventilated fume hood using a proper hydrogenation apparatus. The catalyst can be pyrophoric.[6]

  • Sodium Dithionite: Can release sulfur dioxide upon decomposition. Handle in a well-ventilated area.

  • Formic Acid: Corrosive. Handle with appropriate PPE in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]

Characterization of Fused Pyrimidines

The synthesized fused pyrimidine derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure. The presence of the trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the characteristic absorption bands of the functional groups present in the molecule.

  • Melting Point: A sharp melting point is an indicator of purity.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a variety of fused pyrimidine derivatives from 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. The two-step synthetic strategy, involving a selective nitro reduction followed by a cyclocondensation reaction, is amenable to the generation of diverse molecular scaffolds for further investigation in drug discovery and development programs. The incorporation of the trifluoromethyl group is anticipated to impart favorable pharmacological properties to the resulting fused pyrimidines.

References

  • Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 26(15), 4467. [Link]

  • Shirini, F., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3), 235-243. [Link]

  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. International Journal of Organic Chemistry, 2, 236-242. [Link]

  • Marpna, L. B., et al. (2025). Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activity. ResearchGate. [Link]

  • Al-Issa, S. A. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. Molecules, 23(8), 1878. [Link]

  • Rojas, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]

  • Wang, R. X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 847953. [Link]

  • Komkov, A. V., et al. (2022). Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives from 5-Acetyl-4-aminopyrimidines. Chemistry of Heterocyclic Compounds, 58(5), 405-414. [Link]

  • Kumar, A., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. [Link]

  • Abdel-Megid, M. (2007). Synthesis of Pyrimido [4,5-d] Pyrimidinethione Derivatives as Biocidal Agents. Egyptian Journal of Chemistry, 50(5), 627-638. [Link]

  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

  • Debnath, S., et al. (2025). A Green Approach for the Synthesis of 5,6-Dihydropyrimido[4,5-d]Pyrimidines From N-Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [Link]

  • Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(8), 929-937. [Link]

  • Cresswell, R. M., & Wood, H. C. S. (1960). The biosynthesis of pteridines. Part I. The synthesis of 2-amino-4-hydroxy-6-substituted pteridines. Journal of the Chemical Society, 4768-4775. [Link]

  • Scribd. (n.d.). Traube Purine Synthesis Overview. Retrieved from [Link]

  • Brown, D. J., & Jacobsen, N. W. (1962). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 3172-3177. [Link]

  • Savarin, C., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9073-9077. [Link]

  • Reddy, T. R., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(2), 1196-1205. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Ferré, S., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 329. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. [Link]

  • Chemistry Skills. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube. [Link]

  • Cresswell, R. M., Neilson, T., & Wood, H. C. S. (1960). The biosynthesis of pteridines. Part II. The self-condensation of 5-amino-4-(substituted amino)uracils. Journal of the Chemical Society (Resumed), 4776-4781. [Link]

  • Miller, A. K., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 145(34), 18886-18895. [Link]

  • DeBoef, B., et al. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Ramalingam, S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 938-948. [Link]

  • Mohamed, S. K., et al. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry - Section B, 62B(9), 1143-1153. [Link]

  • Demel, U., et al. (2001). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Pteridines, 12(4), 147-154. [Link]

Sources

Application Note: High-Throughput Biological Activity Screening of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Pyrimidine derivatives are highly privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Because the pyrimidine core exhibits structural homology to the adenine ring of adenosine triphosphate (ATP), these molecules effectively compete for the highly conserved ATP-binding pocket of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[2][3].

The dysregulation of the EGFR/PI3K/AKT axis is a hallmark of numerous malignancies, making it a prime therapeutic target[2]. To successfully translate synthesized pyrimidine compounds into viable lead candidates, an application scientist must establish a rigorous, self-validating screening cascade that isolates true target engagement from assay interference.

Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Pyrimidine Novel Pyrimidine Derivatives Pyrimidine->EGFR ATP-competitive inhibition Pyrimidine->PI3K Dual inhibition

EGFR/PI3K signaling pathway targeted by ATP-competitive pyrimidine inhibitors.

Experimental Design & Causality

A robust screening protocol must eliminate false positives (e.g., pan-assay interference compounds) and accurately translate enzymatic inhibition into cellular efficacy.

Primary Enzymatic Screening (LanthaScreen TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary kinase screening[4]. Why TR-FRET? Novel pyrimidine derivatives—especially heavily conjugated polyheterocycles—often possess intrinsic auto-fluorescence that confounds standard optical assays. TR-FRET introduces a microsecond time delay before measurement. This allows short-lived background compound fluorescence to decay, isolating the long-lived emission of the terbium (Tb) donor[4]. Consequently, the calculated IC₅₀ reflects true binding affinity rather than an optical artifact.

Secondary Cellular Screening (CellTiter-Glo): Enzymatic potency does not guarantee cellular permeability. We employ the Promega CellTiter-Glo Luminescent Cell Viability Assay to measure the cellular impact of our enzymatic hits[5]. This assay quantifies ATP as a direct indicator of metabolically active cells[6]. The homogeneous "add-mix-measure" format lyses cells and generates a stable luminescent signal proportional to ATP[7]. Why this format? By avoiding wash steps, we prevent the inadvertent removal of apoptotic or loosely adherent cells, which would otherwise skew cytotoxicity calculations and produce artificially low IC₅₀ values[5][6].

Workflow Comp Pyrimidine Compound Library (10 mM) Primary Primary Screen: LanthaScreen TR-FRET Comp->Primary Hit Hit Identification (IC50 < 100 nM) Primary->Hit Activity Validation Secondary Secondary Screen: CellTiter-Glo Viability Hit->Secondary Lead Lead Optimization & In Vivo Studies Secondary->Lead Cellular Efficacy

High-throughput screening workflow from primary TR-FRET assay to secondary viability screening.

Step-by-Step Methodologies

Protocol A: LanthaScreen TR-FRET Kinase Activity Assay

This protocol is optimized for a 384-well low-volume plate format (20 µL final reaction volume).

1. Reagent Preparation:

  • 1X Kinase Buffer A: Dilute 5X Kinase Buffer A stock in ultrapure H₂O[8].

  • Antibody Centrifugation (Critical Step): Prior to use, centrifuge the Tb-labeled antibody at 10,000 x g for 10 minutes. Pipette carefully from the top. Causality: This removes protein aggregates whose massive donor signals can severely disrupt TR-FRET data analysis[8][9].

2. Kinase Reaction Setup:

  • Compound Addition: Transfer 2.5 µL of the 4X pyrimidine test compound (diluted in 1X Kinase Buffer A with a final maximum of 1% DMSO) to the assay plate[8].

  • Kinase Addition: Add 2.5 µL of 4X Kinase solution to the respective wells[8].

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of the 2X Substrate/2X ATP mixture[8].

  • Incubation: Cover the plate and incubate at room temperature for 1 hour[8].

3. Detection & Readout:

  • Stop/Detect: Add 10 µL of the 2X EDTA/2X Tb-Antibody mixture to halt kinase activity and initiate binding[8].

  • Incubation: Mix, cover, and incubate for 30 minutes at room temperature[8].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio by dividing the acceptor emission (fluorescein, ~520 nm) by the donor emission (terbium, ~495 nm)[4].

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

This protocol is optimized for 96-well opaque-walled plates.

1. Reagent Preparation:

  • Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature[10].

  • Transfer the buffer into the amber bottle containing the substrate. Mix by gently vortexing or inverting until homogeneous (usually < 1 minute)[10].

2. Cell Plating & Treatment:

  • Plate target cancer cells (e.g., A549 NSCLC cells) in 100 µL of culture medium per well[10].

  • Add the pyrimidine test compounds at varying concentrations and incubate according to your standard culture protocol (typically 72 hours)[10].

3. Assay Execution:

  • Equilibration (Critical Step): Equilibrate the plate and its contents at room temperature for approximately 30 minutes[7][10]. Causality: The proprietary Ultra-Glo™ Recombinant Luciferase kinetics are temperature-dependent. Uneven temperature gradients across the plate will cause severe edge effects and increase %CV[7].

  • Lysis: Add 100 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium)[7][10].

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[7][10].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7][10].

  • Measurement: Record luminescence using a standard luminometer[7].

Data Presentation & Quality Control

To ensure the protocols act as a self-validating system, always calculate the Z'-factor for each assay plate. A Z'-factor > 0.5 indicates an excellent, highly reliable assay suitable for high-throughput screening.

Below is a representative data summary table for novel pyrimidine derivatives evaluated through this screening cascade:

Compound IDCore ScaffoldEGFR IC₅₀ (nM)PI3K IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Selectivity Index (Cell/Enzyme)
Pyr-101 Pyrimidine12.4 ± 1.145.2 ± 2.31.2 ± 0.1> 95
Pyr-102 Pyrimidine> 1000> 1000> 50.0N/A
Pyr-103 Pyrimidine-Triazole4.8 ± 0.518.6 ± 1.40.6 ± 0.05> 125
Gefitinib (Control)Quinazoline1.5 ± 0.2> 10000.8 ± 0.1> 500

Data Interpretation: Compound Pyr-103 demonstrates potent dual inhibition of EGFR and PI3K in the primary TR-FRET assay, which successfully translates to sub-micromolar cytotoxicity in the secondary A549 cell viability screen, marking it as a strong candidate for lead optimization.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives. The unique combination of a polar heterocyclic core, a basic amino group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group presents distinct challenges in purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this class of compounds that complicate their purification?

The purification challenges for these derivatives stem from a confluence of competing structural features:

  • High Polarity: The pyrimidinone backbone, coupled with amino and nitro substituents, creates a highly polar molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor recovery and significant peak tailing in normal-phase chromatography.[1]

  • pH-Dependent Solubility: The presence of a basic amino group and an acidic N-H proton on the pyrimidinone ring means the compound's overall charge and solubility can change dramatically with pH. This can be exploited for purification but may also cause issues like streaking on TLC plates if not controlled.

  • The Trifluoromethyl (CF3) Group Effect: The highly electronegative fluorine atoms in the CF3 group can lower the pKa of nearby basic nitrogen atoms, altering the compound's ionization state.[2] While the CF3 group increases lipophilicity, it also introduces the potential for unique, non-covalent fluorous-fluorous interactions that can complicate standard purification methods.[2]

  • Potential for Degradation: The combination of functional groups may render the molecule sensitive to the acidic nature of standard silica gel, potentially leading to degradation during long column chromatography runs.[1]

Q2: How does the 2-(trifluoromethyl) group specifically influence the choice of purification technique?

The trifluoromethyl group is more than just a bulky, lipophilic substituent; its electronic properties are a critical consideration. The strong electron-withdrawing nature of the CF3 group significantly impacts the molecule's overall electronic distribution.[3] This can:

  • Alter Retention in Chromatography: In reverse-phase HPLC (RP-HPLC), the CF3 group can increase retention time compared to a non-fluorinated analog due to its lipophilicity. In normal-phase chromatography, its electronic effects can modulate the polarity of the entire molecule, influencing its affinity for the stationary phase.

  • Enable Fluorous Solid-Phase Extraction (F-SPE): For derivatives with a high fluorine content, F-SPE can be a powerful purification tool. This technique utilizes a special fluorous-functionalized silica gel that selectively retains highly fluorinated compounds, allowing non-fluorinated impurities to be washed away easily.[2]

  • Impact Crystallization: The steric bulk and unique intermolecular interactions (or lack thereof) of the CF3 group can affect the molecule's ability to form a well-ordered crystal lattice.[2] This can make finding suitable crystallization conditions challenging, sometimes requiring the use of solvent systems different from those used for analogous non-fluorinated compounds.

Q3: Which purification techniques are most effective for this class of compounds?

No single technique is universally optimal. A multi-step approach is often necessary.

  • Flash Column Chromatography: This is the workhorse for removing bulk impurities after synthesis.[4] Given the polarity of the target compounds, a gradient elution with a polar solvent system is typically required. Using deactivated or neutral silica gel can be advantageous to prevent degradation.

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent and cost-effective method for achieving high purity on a large scale.[5] It is particularly effective for removing trace impurities after chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining material of very high purity (>99%), especially for final compounds in a drug development pipeline, RP-HPLC is the method of choice.[4] It offers superior resolution for separating closely related impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Silica Gel Column 1. Compound is highly polar and irreversibly adsorbed onto the acidic silica gel. 2. Compound degraded on the column.1. Increase eluent polarity significantly (e.g., use a 5-10% Methanol in Dichloromethane gradient). 2. Add a competitive base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to reduce interaction with acidic silanol groups. 3. Switch to a different stationary phase like neutral alumina or C18 reverse-phase silica.
Severe Streaking/Tailing on TLC and Column 1. The mobile phase pH is close to the compound's pKa, causing a mixed ionization state. 2. Strong secondary interactions (e.g., hydrogen bonding) with the silica stationary phase.[2] 3. Sample is overloaded on the TLC plate or column.1. For these amino-pyrimidinones, add a small amount of base (e.g., 0.5% triethylamine) to the eluent to ensure the compound is in a single, neutral state. 2. Use a more polar solvent in the eluent system to better compete for binding sites on the silica. 3. Reduce the amount of sample loaded. For columns, consider "dry loading" the sample adsorbed onto silica to get a sharper band.[4]
Difficulty Finding a Recrystallization Solvent 1. Compound has poor solubility in common solvents at all temperatures. 2. Compound is too soluble in most polar solvents, even when cold.1. Screen a wider range of solvents, including amides (DMF, DMAc), acids (acetic acid), or alcohols (isopropanol, n-butanol). 2. Employ a binary solvent system: Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[5]
Product is Yellow/Orange Despite Clean NMR/LCMS 1. Trace amounts of highly colored nitro-aromatic impurities or degradation byproducts are present.1. During the recrystallization protocol, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[6] 2. A final purification step using preparative HPLC can effectively remove these trace impurities.
New Impurity Spots Appear After Column Chromatography 1. The compound is unstable on acidic silica gel.[1] 2. The compound is thermally unstable and degraded during solvent evaporation under high heat.1. Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to neutral alumina. 2. Shorten the column run time by using flash chromatography techniques. 3. Evaporate solvents using a rotary evaporator with a low-temperature water bath (<40°C).

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of moderately polar 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).[1] Increase the proportion of ethyl acetate until the desired compound has an Rf value of approximately 0.2-0.4 for good separation.[4] If the compound remains at the baseline, switch to a more polar system like Dichloromethane/Methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. A silica gel-to-crude sample weight ratio of 40:1 to 50:1 is recommended.[1] Pack the column evenly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone). Alternatively, for poorly soluble compounds, adsorb the crude material onto a small amount of silica gel (2-3x the sample weight) and evaporate to dryness. Load this "dry-loaded" sample onto the top of the packed column.[4] This method typically results in better separation.

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% Dichloromethane and gradually increase the Methanol content from 0% to 5%.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified compound.[4]

Protocol 2: Recrystallization Using a Binary Solvent System

This method is effective when a single ideal recrystallization solvent cannot be found.

  • Solvent Selection: Identify a "soluble" solvent in which your compound dissolves well when hot, and an "anti-solvent" in which your compound is poorly soluble even when hot. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexane, and Dichloromethane/Hexane.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid at or near the solvent's boiling point.[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (precipitation).

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize the yield of crystals.[6]

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the collected crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your derivative.

Purification_Workflow start_node Crude Product decision_node Analyze Purity & Solubility (TLC / LCMS / Solubility Tests) start_node->decision_node process_node Recrystallization decision_node->process_node  Relatively Pure (>90%)  AND Suitable Solvent Found alt_process_node Flash Column Chromatography decision_node->alt_process_node  High Impurity Load  OR Complex Mixture final_node Pure Compound (>99.5%) process_node->final_node decision_node2 Purity > 98%? alt_process_node->decision_node2 Assess Purity decision_node2->final_node Yes process_node2 Recrystallization OR Preparative HPLC decision_node2->process_node2 No, trace impurities remain process_node2->final_node

Caption: Logical workflow for selecting a purification strategy.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - Frontiers.
  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC.
  • Pyrimidine, 4-amino-2,6-dichloro-5-nitro- (CAS 31221-68-8) - Cheméo.
  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors - Rsc.org.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI.
  • One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material - ResearchGate.
  • 6-Amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one | ChemScene.
  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor - ScienceScholar.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione - EPA.
  • 6'-[4-amino-5-(trifluoromethyl)pyrimidin-2-yl]-2-[(4R)-5-(difluoromethoxy) - PubChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTmexaJoX2a-7Nh4PCIi80RxiARPmlZJ4_ZER4BpVFAnmoAkvCuJQ5VnOoBYg0NZWHz7mVlkceAc136hgjh7j9X1XTGgtbsGcYsLi6asEX-K-9qxguU72uiDfSdJT0olgJBe95gmHxIMkj0AIBkSc2wKFXlQtnC2z_XgnYg==
  • 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE.
  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI.
  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem.

Sources

Technical Support Center: Synthesis & Troubleshooting of 4-Amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (and its tautomers), a critical fluorinated heterocyclic building block used in kinase inhibitors and agrochemical discovery.

The synthesis typically follows a two-step sequence:

  • Cyclocondensation of trifluoroacetamidine with ethyl cyanoacetate to form the pyrimidine core.

  • Electrophilic Nitration of the pyrimidine core to introduce the 5-nitro group.

Below, you will find field-proven troubleshooting FAQs, quantitative diagnostic data, self-validating protocols, and mechanistic pathway diagrams to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Step 1: Cyclocondensation Issues

Q1: My yield of the intermediate 4-amino-2-(trifluoromethyl)pyrimidin-6-ol is below 40%, and I am isolating a highly volatile, white crystalline solid. What is this byproduct? A1: You are isolating trifluoroacetamide . Trifluoroacetamidine is highly susceptible to hydrolysis. In the presence of trace moisture and the basic conditions (e.g., sodium methoxide) required for the condensation, water outcompetes the ethyl cyanoacetate for the amidine carbon[1].

  • Causality & Fix: The hydrolysis pathway is irreversible. You must ensure a strictly anhydrous environment. Use freshly titrated sodium methoxide in anhydrous methanol, and dry the trifluoroacetamidine hydrochloride thoroughly under vacuum over P₂O₅ before use.

Q2: LC-MS shows a mass corresponding to an uncyclized adduct. How do I drive the reaction to completion? A2: The initial nucleophilic attack of the amidine onto the cyano group is fast, but the subsequent intramolecular cyclization (amide bond formation with the ester) requires sufficient thermal energy.

  • Causality & Fix: If the reaction is quenched too early or refluxed at too low a temperature, the uncyclized intermediate persists. Ensure the reaction is refluxed at 65–70 °C for a minimum of 12 hours.

Step 2: Nitration Issues

Q3: During nitration, TLC shows an intermediate spot that eventually converts to the product, but the reaction is highly exothermic. If I quench early, I get an unstable compound. What is happening? A3: You are observing the formation of an N-nitramine intermediate . In electron-deficient pyrimidines, direct electrophilic aromatic substitution at the C-5 position is kinetically slow. Instead, the nitronium ion rapidly attacks the exocyclic 4-amino group, forming a kinetic N-nitramine byproduct. Under strongly acidic conditions and mild heating, this intermediate undergoes an acid-catalyzed nitramine rearrangement to the thermodynamically favored C-5 position[2].

  • Causality & Fix: Do not quench the reaction when this intermediate is present, as N-nitramines can be shock-sensitive and lower your overall yield. Maintain the reaction at 50–60 °C to drive the rearrangement to completion.

Q4: I am losing the 4-amino proton signals in my NMR after the nitration step, and the resulting byproduct is highly water-soluble. What went wrong? A4: You have over-hydrolyzed the molecule to 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diol . The 4-amino group on a pyrimidine ring flanked by a highly electron-withdrawing nitro group and a trifluoromethyl group is highly activated. Prolonged exposure to hot aqueous acid (such as during a delayed quench in aqueous sulfuric/nitric acid) leads to nucleophilic displacement of the amino group by water (deamination)[3].

  • Causality & Fix: Control the nitration temperature strictly below 65 °C. Once the reaction is complete, quench it rapidly by pouring the mixture over crushed ice to instantly drop the temperature and dilute the acid.

Part 2: Quantitative Data & Troubleshooting Matrix

Use the following analytical markers to diagnose your reaction mixtures rapidly.

Byproduct NameReaction StepMechanism of FormationMS (ESI) m/z [M+H]⁺¹⁹F NMR Shift (ppm, CDCl₃)Mitigation Strategy
Trifluoroacetamide CondensationHydrolysis of amidine114.0-76.5Use strictly anhydrous MeOH and fresh NaOMe.
Uncyclized Adduct CondensationIncomplete ring closure226.1-72.8Extend reflux time to >12h; ensure 1.2 eq base.
N-Nitramine Intermediate NitrationKinetic N-nitration269.0-70.2Heat to 55 °C to force nitramine rearrangement.
4,6-Diol Derivative NitrationAcid-catalyzed deamination226.0-69.8Quench rapidly over ice; do not exceed 65 °C.
Over-oxidation Products NitrationRing cleavageVariableMultipleAvoid fuming HNO₃ if standard conc. HNO₃ suffices.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Anhydrous Cyclocondensation

Self-Validating Check: The reaction mixture should transition from a suspension to a clear solution, then precipitate the sodium salt of the product.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol (10 mL/g of substrate).

  • Addition: Add trifluoroacetamidine hydrochloride (1.0 eq) in one portion at 0 °C. Stir for 15 minutes to liberate the free base.

  • Condensation: Dropwise add ethyl cyanoacetate (1.05 eq). The solution will turn pale yellow.

  • Cyclization: Heat the mixture to a gentle reflux (65 °C) for 14 hours.

  • Workup: Cool to room temperature. Concentrate in vacuo. Dissolve the residue in minimal water and acidify to pH 3 using 1M HCl. Collect the precipitated 4-amino-2-(trifluoromethyl)pyrimidin-6-ol via filtration. Wash with cold water and dry under vacuum.

SOP 2: Controlled Nitration & Rearrangement

Self-Validating Check: The reaction will exhibit a delayed exotherm as the N-nitramine rearranges to the C-nitro product.

  • Acid Dissolution: Dissolve 4-amino-2-(trifluoromethyl)pyrimidin-6-ol (1.0 eq) in concentrated H₂SO₄ (5 mL/g) at 0 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of conc. HNO₃ (1.5 eq) and conc. H₂SO₄ dropwise, maintaining the internal temperature below 10 °C.

  • Rearrangement Phase: Remove the ice bath and gradually warm the reaction to 55 °C. Stir at this temperature for 3 hours. Monitor via LC-MS to ensure the disappearance of the N-nitramine intermediate[2].

  • Quench: Pour the reaction mixture slowly onto vigorously stirred crushed ice (20 g/g of substrate).

  • Isolation: Filter the resulting pale-yellow precipitate. Wash thoroughly with ice-cold water until the filtrate is neutral to prevent late-stage hydrolysis[3]. Dry under high vacuum.

Part 4: Mechanistic Pathway Diagrams

G A Trifluoroacetamidine + Ethyl Cyanoacetate B Base (NaOMe) Anhydrous MeOH, Reflux A->B D H2O (Trace Moisture) A->D Side Reaction C 4-amino-2-(trifluoromethyl) pyrimidin-6-ol (Target Intermediate) B->C Cyclization (>12h) F Uncyclized Adduct (Incomplete Reaction) B->F Low Temp/Time E Trifluoroacetamide (Hydrolysis Byproduct) D->E Hydrolysis F->C Extended Heating

Caption: Cyclocondensation pathway highlighting the moisture-driven hydrolysis to trifluoroacetamide.

G A 4-amino-2-(trifluoromethyl) pyrimidin-6-ol B HNO3 / H2SO4 (Nitrating Mixture) A->B C N-Nitramine Intermediate (Kinetic Product) B->C N-Nitration (Fast) G Over-Oxidation / Ring Cleavage B->G Excess Heat/HNO3 D 4-amino-5-nitro-2-(trifluoromethyl) -1H-pyrimidin-6-one (Target Product) C->D Acid-Catalyzed Rearrangement (55°C) E H2O / Prolonged Heat (Delayed Quench) D->E Side Reaction F 5-nitro-2-(trifluoromethyl) pyrimidine-4,6-diol (Hydrolysis Byproduct) E->F Deamination

Caption: Nitration pathway demonstrating the N-nitramine rearrangement and deamination byproduct.

References

  • The Mechanism of Selective Purine C-Nitration Revealed: NMR Studies Demonstrate Formation and Radical Rearrangement of an N7-Nitramine Intermediate. Journal of the American Chemical Society.[Link]

  • Heterocyclic Chemistry (Reactivity of Pyrimidines and Diazines). Wiley Online Library. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through Cyclocondensation. National Institutes of Health (PMC).[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. This molecule is a highly functionalized heterocyclic compound with potential applications as a key building block in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a nitro group, and an amino group on a pyrimidinone core, presents unique challenges during synthesis, particularly during scale-up. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of its preparation.

Synthetic Pathway and Core Challenges

The most direct and common synthetic route to the target compound involves the electrophilic nitration of the precursor, 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one. This step, while conceptually straightforward, is the primary source of scale-up challenges, including managing a potent exothermic reaction, controlling regioselectivity, and ensuring product purity.

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_challenges Primary Scale-Up Hurdles A Precursor: 4-amino-2-(trifluoromethyl) -1H-pyrimidin-6-one B Key Transformation: Electrophilic Nitration A->B HNO₃ / H₂SO₄ Controlled Temp. C Product: 4-amino-5-nitro-2-(trifluoromethyl) -1H-pyrimidin-6-one B->C D Exotherm Management B->D leads to E Impurity Control (e.g., over-nitration) B->E leads to F Purification & Isolation B->F leads to Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion Check_Workup Is product lost during workup? Check_Completion->Check_Workup Yes Optimize_Conditions Optimize Reaction: - Verify reagent purity - Increase time/temp cautiously - Improve agitation Check_Completion->Optimize_Conditions No Optimize_Workup Optimize Workup: - Control quench procedure - Adjust pH for precipitation - Use ice-cold wash solvents Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Optimize_Conditions->Success Optimize_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I am struggling with thermal control during the nitration, especially at a larger scale. The reaction temperature rises uncontrollably. How can I manage this exothermic event?

Answer: The nitration of aromatic and heterocyclic compounds is notoriously exothermic, and loss of thermal control is a major safety hazard. [1]On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Procedural Controls:

    • Slow, Sub-Surface Addition: Add the nitrating agent (or the substrate solution) slowly and controllably below the surface of the reaction mixture. This prevents the accumulation of unreacted reagents and improves heat transfer.

    • Reverse Addition: Consider adding the substrate dissolved in sulfuric acid to the nitrating mixture. This keeps the substrate as the limiting reagent at all times.

    • Adequate Cooling: Ensure your reactor is equipped with a cooling system capable of handling the total heat output of the reaction. Pre-chilling the reaction vessel and reagents is essential.

  • Process Intensification (Continuous Flow Chemistry):

    • Cause of Improvement: Continuous flow reactors, or microreactors, have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This provides superior temperature control and a much safer operating environment.

    • Implementation: A solution of the pyrimidinone precursor in sulfuric acid and a stream of the nitrating acid mixture can be combined in a T-mixer and flowed through a temperature-controlled reactor coil. The short residence time and precise temperature control dramatically reduce the risk of thermal runaway and can improve yield and selectivity. This approach has been successfully used for the scale-up of similar challenging nitrations. [2] Question 3: My final product is contaminated with persistent colored impurities, and purification by silica gel chromatography is inefficient. What are my alternatives?

Answer: Highly polar, colored compounds can be challenging to purify. The impurities are likely over-nitrated species or degradation byproducts.

  • Chromatography Issues & Solutions:

    • Cause: Strong binding of your polar product to the acidic silica gel can cause streaking and poor recovery.[3]

    • Solutions:

      • Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina or a reverse-phase (C18) silica for preparative chromatography.

      • Mobile Phase Modifiers: Adding a small amount of acetic acid or triethylamine to your mobile phase (for normal phase chromatography) can sometimes improve peak shape by competing for active sites on the silica.

  • Recrystallization:

    • Benefit: This is often the most effective and scalable method for purifying solid organic compounds.[3]

    • Procedure: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble.

    • Solvent Screening: Screen polar solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water. For example, dissolving the crude product in hot ethanol and slowly adding water until turbidity appears, then allowing it to cool, can be an effective technique.

    • Decolorization: If the color persists, you can add a small amount of activated carbon to the hot solution before filtering and cooling. Be aware that this can sometimes reduce your yield by adsorbing the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of the nitration step? A1: The most critical parameters are:

  • Temperature: Must be strictly controlled to prevent thermal runaway and minimize side-product formation.[5]

  • Reagent Addition Rate: Slow and steady addition is crucial for managing the exotherm.[4]

  • Mixing Efficiency: Proper agitation ensures uniform temperature and concentration, preventing localized side reactions.[4]

  • Stoichiometry: Precise control over the molar equivalents of nitric acid is key to preventing over-nitration.

Q2: What analytical techniques are recommended for in-process control and final product analysis? A2: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and formation of the product.

  • Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with Mass Spectrometry (MS), to confirm the structure of the final product.[6]

  • Purity Analysis: HPLC is the gold standard for determining the purity of the final compound.

  • Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) should be used to understand the thermal stability of the product and reaction intermediates, which is critical for safe scale-up.[1]

Q3: What are the primary safety and handling precautions for 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one? A3: Given its structure, the compound should be handled with care:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7] Nitro-containing compounds can be energetic, so avoid grinding or subjecting the material to heavy shock.

Key Process Parameters and Experimental Protocol

Table 1: Nitration Reaction Parameter Optimization
ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Aggressive)Expected Outcome
Temperature 0 to 5 °C-5 to 0 °C15 to 20 °CLower temperatures (B) improve selectivity and safety. Higher temperatures (C) risk runaway and impurity formation.
HNO₃ (equivalents) 1.1 eq1.05 eq1.5 eqSlight excess (B) ensures full conversion. Large excess (C) leads to significant di-nitration.
Addition Time 30 min90 min15 minSlower addition (B) is critical for thermal control on a larger scale. Rapid addition (C) is hazardous.
Yield (Hypothetical) 75%88%60%Condition B provides the best balance of yield and purity.
Purity (Hypothetical) 90%>98%70%Slower, colder conditions yield a much purer product, simplifying purification.
Protocol 1: Lab-Scale Synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

This protocol is a general guideline and should be adapted and optimized based on laboratory-specific risk assessments.

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 50 mL). Cool the flask to -5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one (10.0 g) to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 5 °C. Stir until all solids have dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 equivalents) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of the pyrimidinone over 90 minutes. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Allow the slurry to stir for 30 minutes. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with ice-cold water (2 x 50 mL) and a small amount of cold ethanol to remove residual acids and impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product should be a pale yellow solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • ResearchGate. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Available at: [Link]

  • NextSDS. nitropyrimidine — Chemical Substance Information. Available at: [Link]

  • Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Available at: [Link]

  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Available at: [Link]

  • ResearchGate. One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. Available at: [Link]

  • RSC Publishing. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. Available at: [Link]

  • PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Available at: [Link]

  • Central European Journal of Energetic Materials. Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Available at: [Link]

  • PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Available at: [Link]

  • Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. Available at: [Link]

  • AIP Publishing. Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate. Available at: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. Available at: [Link]

  • Semantic Scholar. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Available at: [Link]

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available at: [Link]

Sources

Validation & Comparative

The Trifluoromethyl Advantage: A Comparative Guide to the Reactivity of Nitropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone for the synthesis of a vast array of therapeutic agents. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of paramount importance for the construction of diverse molecular architectures. The introduction of strong electron-withdrawing groups, such as a nitro (-NO₂) moiety, significantly activates the pyrimidine ring towards nucleophilic attack. This guide provides an in-depth technical comparison of the reactivity of nitropyrimidines with and without the incorporation of a trifluoromethyl (-CF₃) group, a substituent increasingly favored for its ability to modulate physicochemical and biological properties.

This comparison will delve into the mechanistic underpinnings of the observed reactivity, supported by experimental data and theoretical principles. We will explore how the potent inductive effect of the trifluoromethyl group dramatically enhances the electrophilicity of the pyrimidine core, leading to markedly different outcomes in SNAr reactions.

Mechanistic Underpinnings: The Role of Electron-Withdrawing Groups in SNAr Reactions

Nucleophilic aromatic substitution on electron-deficient heterocycles like nitropyrimidines is not a single-step event. The reaction proceeds through a two-step addition-elimination mechanism, with the initial attack of the nucleophile on the aromatic ring being the rate-determining step.[1][2] This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2]

The stability of this Meisenheimer complex is the linchpin of the entire reaction. The more stable the intermediate, the lower the activation energy for its formation, and consequently, the faster the reaction. This is where the influence of electron-withdrawing groups becomes critical. Both the nitro and trifluoromethyl groups exert a powerful electron-withdrawing effect, delocalizing the negative charge of the Meisenheimer complex and thereby stabilizing it.[3]

SNAr Mechanism cluster_legend Legend Reactants Nitropyrimidine + Nucleophile TS1 Transition State 1 Reactants->TS1 Addition (Rate-Determining) MC Meisenheimer Complex (Stabilized by -NO₂ and -CF₃) TS1->MC TS2 Transition State 2 MC->TS2 Elimination Products Substituted Pyrimidine + Leaving Group TS2->Products Rate-Determining Step Rate-Determining Step Key Intermediate Key Intermediate

Caption: Generalized mechanism for the SNAr reaction on nitropyrimidines.

The trifluoromethyl group, with its three highly electronegative fluorine atoms, is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] Its inductive effect surpasses that of the nitro group, leading to a more pronounced stabilization of the Meisenheimer complex. This enhanced stabilization is the fundamental reason for the heightened reactivity of trifluoromethylated nitropyrimidines.

Experimental Comparison: Reactivity of 2,4-Dichloro-5-nitropyrimidine vs. Analogs

The reactivity of 2,4-dichloro-5-nitropyrimidine is such that with primary and secondary amines, substitution occurs preferentially at the C4 position.[4][6] This regioselectivity is attributed to the greater stabilization of the Meisenheimer complex when the attack occurs at the position para to the nitro group.[7]

Table 1: Comparison of Reactivity and Regioselectivity in SNAr Reactions

SubstrateNucleophileTypical ConditionsOutcomeReference(s)
2,4-Dichloro-5-nitropyrimidineDiethylamineCH₂Cl₂, rt, 1hPredominantly C4 substitution[4][6]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH₂Cl₂, rt, 1hPredominantly C2 substitution[4]
2,4-Dichloro-5-(trifluoromethyl)pyrimidineTriethylamineNot specifiedC2 substitution product isolated[4]

The introduction of a trifluoromethyl group is expected to significantly increase the rate of nucleophilic attack at all positions. For instance, the synthesis of 4-Chloro-N,N-diethyl-5-trifluoromethyl-2-pyrimidinamine has been reported, which is the product of an SNAr reaction on a trifluoromethylated pyrimidine.[4] The successful synthesis of such compounds underscores the high reactivity of the trifluoromethylated pyrimidine core.

The powerful electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring to such an extent that even less reactive nucleophiles can participate in the substitution reaction, and often under milder conditions than their non-trifluoromethylated counterparts.

Causality Behind Experimental Choices: Why Use Trifluoromethylated Nitropyrimidines?

The decision to employ a trifluoromethylated nitropyrimidine in a synthetic campaign is driven by several key factors:

  • Enhanced Reactivity: As established, the -CF₃ group accelerates the SNAr reaction, allowing for lower reaction temperatures and shorter reaction times. This can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.

  • Modulation of Physicochemical Properties: The trifluoromethyl group is known to increase lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[8] This can lead to drugs with longer half-lives.

  • Altered Biological Activity: The introduction of a -CF₃ group can significantly impact a molecule's binding affinity to its biological target, often leading to enhanced potency.

Experimental Protocol: A Self-Validating System for SNAr

The following protocol for a typical SNAr reaction on 2,4-dichloro-5-nitropyrimidine with an amine nucleophile can be adapted for its trifluoromethylated analog, likely with a reduction in reaction time and/or temperature.

General Procedure for SNAr with an Amine Nucleophile:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DCM).

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. For trifluoromethylated substrates, the reaction is expected to be significantly faster.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow start Start setup Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous solvent start->setup add_reagents Add amine nucleophile and non-nucleophilic base setup->add_reagents monitor Monitor reaction by TLC or LC-MS add_reagents->monitor workup Aqueous work-up (Extraction) monitor->workup Reaction Complete purify Purification by column chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for an SNAr reaction.

Conclusion

The incorporation of a trifluoromethyl group onto a nitropyrimidine scaffold is a powerful strategy for enhancing its reactivity in nucleophilic aromatic substitution reactions. The strong inductive electron-withdrawing effect of the -CF₃ group provides superior stabilization of the key Meisenheimer intermediate, leading to faster reaction rates and often milder reaction conditions compared to their non-trifluoromethylated counterparts. While direct quantitative comparative studies are sparse in the literature, the fundamental principles of physical organic chemistry and the wealth of synthetic applications of trifluoromethylated heterocycles provide compelling evidence for this heightened reactivity. For researchers in drug discovery and materials science, the "trifluoromethyl advantage" offers a valuable tool for the efficient synthesis of complex molecules with tailored properties.

References

  • Benchchem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Accessed March 2026.
  • Larrivee, C. L., & Sherry, D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Accessed March 2026.
  • Gallardo-Fuentes, S., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Benchchem. A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Accessed March 2026.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Amino-4-nitropyridine 1-oxide and 4-nitropyridine 1-oxide. Accessed March 2026.
  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Accessed March 2026.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Accessed March 2026.
  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Accessed March 2026.
  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Accessed March 2026.
  • Schmalzbauer, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed March 2026.
  • ResearchGate. (PDF)
  • Turek, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 220-224.
  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Accessed March 2026.
  • Morales-Serna, J. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Santa Cruz Biotechnology. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | CAS 438554-45-1. Accessed March 2026.
  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5139-5146.
  • Lee, J., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 125-133.
  • ECHEMI. Difference in leaving group ability due to variation in nucleophiles. Accessed March 2026.
  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Accessed March 2026.
  • ResearchGate. (PDF) Nucleofugality of Leaving Groups. Accessed March 2026.
  • Grzelak, K., et al. (2022).
  • Sigma-Aldrich. 4-chloro-5-(trifluoromethyl)pyrimidine | 958452-21-6. Accessed March 2026.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methods for the quantification of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, a critical pyrimidine derivative. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Fourier-Transform Infrared (FTIR) Spectroscopy as a viable alternative. The performance of each method is critically evaluated with supporting experimental data and protocols to inform the selection of the most appropriate technique for specific analytical requirements.

High-Performance Liquid Chromatography (HPLC-UV): A High-Fidelity Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture.[1] Its high resolution and sensitivity make it particularly suitable for the analysis of pharmaceutical compounds.

The selection of a reversed-phase C18 column is predicated on the anticipated polarity of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. The presence of amino and nitro groups, alongside the pyrimidinone core, suggests a compound with moderate polarity, making it amenable to separation on a non-polar stationary phase with a polar mobile phase. An isocratic elution with acetonitrile and water is chosen for its simplicity and robustness, providing consistent separation. The detection wavelength of 254 nm is a common choice for aromatic and conjugated systems, which are expected to exhibit strong absorbance at this wavelength.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of the 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one reference standard.

    • Dissolve the standard in 10 mL of the mobile phase to create a stock solution.

    • Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one.

    • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard Prep Standard Prep HPLC Injection HPLC Injection Standard Prep->HPLC Injection Sample Prep Sample Prep Sample Prep->HPLC Injection Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Linearity Linearity Data Acquisition->Linearity Accuracy Accuracy Data Acquisition->Accuracy Precision Precision Data Acquisition->Precision Specificity Specificity Data Acquisition->Specificity LOD_LOQ LOD & LOQ Data Acquisition->LOD_LOQ

Caption: Workflow for the validation of the HPLC-UV method.

The validation of the analytical method was performed following the parameters established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%[2]
Precision (% RSD) < 1.5%≤ 2.0%[5]
Limit of Detection (LOD) ~0.1 µg/mLReportable
Limit of Quantitation (LOQ) ~0.3 µg/mLReportable
Specificity No interference from blankNo significant interference
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Alternative

FTIR spectroscopy is a valuable tool for the structural elucidation and characterization of pyrimidine derivatives.[6] It provides a rapid and non-destructive method for confirming the identity and assessing the purity of a sample by identifying its characteristic vibrational modes.

FTIR is chosen as an alternative method due to its speed and specificity in identifying functional groups. For 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, we would expect to see characteristic peaks for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the pyrimidinone ring, and the C-F stretches of the trifluoromethyl group. This unique "fingerprint" allows for rapid confirmation of the compound's identity.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumental Parameters:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Spectral Analysis Sample_Prep Sample Preparation (e.g., KBr pellet) FTIR_Scan FTIR Scan Sample_Prep->FTIR_Scan Data_Processing Data Processing FTIR_Scan->Data_Processing Peak_Identification Peak Identification Data_Processing->Peak_Identification Comparison Comparison to Reference Spectrum Peak_Identification->Comparison

Caption: Workflow for the FTIR analysis of pyrimidine derivatives.

The selection of an appropriate analytical method depends on a variety of factors, including the desired sensitivity, speed of analysis, and the nature of the impurities to be detected.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarityVibrational modes of functional groups
Quantitation ExcellentSemi-quantitative to quantitative
Specificity Good to ExcellentExcellent for identification
Sensitivity HighModerate
Analysis Time 15 - 30 minutes per sample< 5 minutes per sample
Solvent Consumption HighLow to None
Primary Use Assay, impurity profiling, content uniformityIdentification, raw material screening
Conclusion: Selecting the Optimal Method

The choice between HPLC-UV and FTIR for the analysis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one should be guided by the specific analytical objective.

  • For accurate and precise quantification , required for batch release testing, stability studies, and regulatory submissions, HPLC-UV is the superior method. Its high sensitivity, linearity, and precision ensure reliable and reproducible results that meet stringent regulatory expectations.[5]

  • For rapid identity confirmation and raw material screening , FTIR offers a fast and efficient alternative. Its ability to provide a unique spectral fingerprint makes it an excellent tool for verifying the identity of the compound and detecting gross impurities.[6]

In a comprehensive quality control strategy, these methods are often used in a complementary fashion. FTIR can be employed for initial, rapid screening, while HPLC-UV provides the detailed quantitative data necessary for final product release. This tiered analytical approach aligns with contemporary quality-focused paradigms in pharmaceutical analysis and supports rational method selection across different stages of product development and quality control.[7]

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Applied Science and Biotechnology Journal. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Retrieved from [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validation of Analytical Procedures- A Review. Retrieved from [Link]

  • IPA. (2018, October 15). Validation of Analytical Procedures. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2022, November 14). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

  • ResearchGate. (2025, October 20). One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. Retrieved from [Link]

  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]

Sources

assessing the purity of synthesized 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Highly Functionalized Pyrimidines

The compound 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a densely functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), such as kinase inhibitors and antiviral agents.

Assessing the purity of this specific molecule requires overcoming several physicochemical hurdles:

  • Tautomerism & Acid/Base Chemistry: The pyrimidin-6-one core can tautomerize to a 6-hydroxypyrimidine. Furthermore, the highly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lower the pKa of the ring system. This requires strict pH control during chromatography to prevent peak splitting and tailing.

  • Chromophoric Bias: The nitro-pyrimidine system possesses a massive UV extinction coefficient. Relying solely on UV area normalization will artificially suppress the apparent concentration of non-chromophoric impurities (e.g., aliphatic synthetic precursors or degradation products).

  • Regioisomeric Impurities: Synthesis often yields closely related des-fluoro or regioisomeric byproducts that are chromatographically similar but pharmacologically distinct.

To meet the rigorous standards of the recently updated ICH Q2(R2) guidelines for the validation of analytical procedures [1], a single analytical method is insufficient. A robust, self-validating orthogonal approach is required.

Objective Comparison of Analytical Modalities

To establish a comprehensive analytical target profile (ATP), we must compare the three primary modalities used for fluorinated heterocycles: HPLC-UV , LC-HRMS , and ¹⁹F qNMR .

HPLC-UV: The High-Throughput Workhorse

High-Performance Liquid Chromatography with UV detection is the industry standard for routine batch release [4]. For this compound, a Pentafluorophenyl (PFP) stationary phase is vastly superior to standard C18. The PFP column provides orthogonal selectivity via dipole-dipole and π-π interactions, easily resolving the target -CF₃ compound from des-fluoro impurities.

  • Limitation: HPLC-UV only provides relative purity (Area %). It requires a highly purified, identical reference standard to determine absolute mass fraction, which is often unavailable during early-stage synthesis.

LC-HRMS: The Structural Identifier

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., ESI-TOF) is indispensable for specificity. It identifies co-eluting impurities and degradation products (e.g., loss of the nitro group via reduction, yielding the 4,5-diamino analog).

  • Limitation: Poor quantitative accuracy. The ionization efficiency of the nitro-pyrimidinone differs drastically from its impurities, leading to massive quantitative bias if used for purity assessment.

¹⁹F qNMR: The Absolute Arbiter

Quantitative Nuclear Magnetic Resonance (qNMR) is recognized as a primary ratio method of measurement [2]. Because the -CF₃ group yields a sharp, isolated singlet (typically around -70 ppm), ¹⁹F qNMR allows for the direct determination of absolute purity (w/w %) without needing an identical reference standard [3].

  • Limitation: Lower sensitivity compared to chromatography. It cannot reliably detect trace impurities below 0.1% (w/w).

Quantitative Performance Comparison

Performance MetricHPLC-UV (PFP Column)LC-HRMS (ESI-TOF)¹⁹F qNMR
Primary Utility Routine QC & Relative PurityImpurity ID & Mass ConfirmationAbsolute Purity & Std. Qualification
Limit of Detection (LOD) ~0.01% (w/w)~0.001% (w/w)~0.1% (w/w)
Precision (%RSD) < 1.0%3.0 - 5.0%< 1.0%
Accuracy High (Requires identical Ref. Std.)Low (Subject to ionization bias)Very High (Primary ratio method)
Reference Standard Target compound requiredTarget compound requiredUniversal ¹⁹F standard (e.g., BTFMB)
Analysis Time 15 - 25 mins20 - 45 mins10 - 15 mins

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning the method proves its own suitability before any sample data is accepted.

Protocol 1: Absolute Purity via ¹⁹F qNMR

Causality: ¹⁹F is chosen over ¹H because the molecule lacks non-exchangeable protons, making ¹H NMR useless for direct quantitation of the pyrimidine core.

  • Internal Standard Selection: Use certified reference material (CRM) 1,4-bis(trifluoromethyl)benzene (BTFMB, ~ -63 ppm) or 2,2,2-trifluoroethanol (TFE, ~ -77 ppm) to ensure no signal overlap with the target analyte (~ -70 ppm).

  • Sample Preparation: Accurately weigh ~15.00 mg of the synthesized pyrimidinone and ~10.00 mg of the internal standard using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-d₆. Note: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the amino-pyrimidinone core.

  • Self-Validation (T₁ Determination): Run an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the -CF₃ group.

  • Acquisition: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 20-30 seconds) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse. Acquire 64 scans.

  • Calculation: Calculate absolute purity using the primary ratio equation, factoring in the molecular weights, sample masses, and the number of fluorine atoms (N=3 for the analyte).

Protocol 2: Impurity Profiling via HPLC-UV

Causality: A highly acidic mobile phase is required to suppress the ionization of the acidic pyrimidinone, locking it into a single tautomeric state to prevent peak tailing.

  • Chromatographic Setup:

    • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (to capture the nitro-aromatic chromophore).

  • Self-Validation (System Suitability Test - SST): Before analyzing the batch, inject a resolution solution containing the target API and a spiked des-fluoro impurity.

    • Acceptance Criteria: Resolution (Rs) between peaks must be > 2.0. Tailing factor for the main peak must be < 1.5. Five replicate injections of the standard must yield a peak area %RSD < 2.0%. If the SST fails, the run is automatically aborted.

Orthogonal Purity Assessment Workflow

PurityAssessment Compound Synthesized Compound (4-amino-5-nitro-2-(trifluoromethyl) -1H-pyrimidin-6-one) HPLC HPLC-UV Relative Purity (%) Compound->HPLC UV Absorbance LCMS LC-HRMS Impurity Identification Compound->LCMS Mass Ionization qNMR 19F qNMR Absolute Purity (w/w) Compound->qNMR Magnetic Resonance Validation ICH Q2(R2) Data Reconciliation HPLC->Validation Area Normalization LCMS->Validation Structural Elucidation qNMR->Validation Primary Ratio Method Release Batch Release / Rejection Validation->Release Meets Specification

Orthogonal analytical workflow for comprehensive purity assessment and batch release.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS).[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. LCGC International.[Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the anticipated structure-activity relationships (SAR) for analogs of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one. While direct and extensive SAR studies on this specific scaffold are not widely published, we can extrapolate from existing research on structurally related pyrimidine and pyrimidinone derivatives to guide future drug discovery and development efforts. This document synthesizes findings from various studies to offer a predictive comparison of analog performance, complete with supporting data and experimental considerations.

Introduction to the Core Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one core represents a fascinating convergence of pharmacologically active moieties. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro and amino groups offer key hydrogen bonding capabilities and potential for further derivatization.

The specific compound, 6-Amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one, is a known chemical entity.[3] This guide will dissect the probable impact of structural modifications at key positions on the biological activity of its analogs.

Predicted Structure-Activity Relationship Hotspots

Based on SAR studies of related pyrimidine and pyrimidinone scaffolds, we can identify several key positions where modifications are likely to significantly impact biological activity.

The Significance of the 2-Trifluoromethyl Group

The trifluoromethyl (CF3) group at the 2-position is a critical feature. In a study on trifluoromethyl pyrimidinones with anti-tuberculosis activity, the CF3 group at the 6-position (structurally analogous to the 2-position in our core scaffold) was found to be preferred for potent activity.[4] While replacement with phenyl or benzyl groups was tolerated, the electron-withdrawing nature and metabolic stability conferred by the CF3 group are likely crucial.

Experimental Insight: When designing analogs, it is advisable to initially retain the 2-trifluoromethyl group to establish a baseline activity. Subsequent modifications could involve replacing it with other small, electron-withdrawing groups (e.g., -CN, -SCF3) or bioisosteres to probe the electronic and steric requirements at this position.

The Role of the 4-Amino and 5-Nitro Groups

The 4-amino and 5-nitro groups are key for establishing interactions with biological targets. The amino group can act as a hydrogen bond donor, while the nitro group is a strong hydrogen bond acceptor. In studies of nitrosopyrimidines, the related nitroso group was found to be important for antifungal activity.[1]

Modification of the 4-amino group could involve acylation, alkylation, or incorporation into a heterocyclic ring system. Such changes would modulate the electronic properties and steric bulk at this position, potentially altering binding affinity and selectivity.

The 5-nitro group is a strong electron-withdrawing group that significantly influences the electronics of the pyrimidine ring. Its replacement with other electron-withdrawing groups (e.g., -CN, -SO2R) or even electron-donating groups would be a key step in elucidating the electronic requirements for activity. However, it is important to note that the carboxamide group at the 5-position was found to be critical for the activity of certain 2-chloro-4-trifluoromethylpyrimidine derivatives.[5]

Substitution at the Pyrimidin-6-one Core

The pyrimidin-6-one core itself offers opportunities for modification, particularly at the N1 and N3 positions of the ring. Alkylation or arylation at these positions could introduce new interaction points with a target protein and modify the compound's physicochemical properties, such as solubility and lipophilicity.

Comparative Data from Related Scaffolds

To provide a more quantitative perspective, the following table summarizes SAR data from related pyrimidine derivatives. This data can serve as a valuable reference for predicting the effects of similar substitutions on the 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one scaffold.

Scaffold Position of Modification Substituent Observed Effect on Activity Reference
2-Chloro-4-trifluoromethylpyrimidine-5-carboxamide4-position-CH3, -C2H5, -Cl, -PhReplacement of -CF3 with these groups did not cause a substantial loss of activity.[5]
Trifluoromethyl pyrimidinone6-position (analogous to 2-position)-CF3Preferred group for potent anti-tubercular activity.[4]
Nitrosopyrimidines5-position-NOImportant for antifungal activity.[1]

Experimental Protocols for Analog Synthesis and Evaluation

The synthesis of novel analogs of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one would likely follow established routes for pyrimidine chemistry. A general synthetic workflow is proposed below.

General Synthetic Workflow

G A Starting Material (e.g., Trifluoroacetic acid derivative) B Condensation with Urea or Guanidine Derivative A->B C Formation of 2-(Trifluoromethyl)pyrimidin-4,6-dione B->C D Nitration at 5-position C->D E 5-Nitro-2-(trifluoromethyl)pyrimidin-4,6-dione D->E F Selective Amination at 4-position E->F G 4-Amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one F->G H Analog Derivatization (e.g., N-alkylation, modification of 4-amino group) G->H I Novel Analogs H->I

Caption: Proposed synthetic workflow for 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one analogs.

Step-by-Step Synthesis of the Core Scaffold (Hypothetical)
  • Synthesis of 2-(Trifluoromethyl)pyrimidin-4,6-dione: Condensation of a suitable trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate) with urea or a related amidine in the presence of a strong base like sodium ethoxide.

  • Nitration: Treatment of the resulting pyrimidinedione with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.

  • Selective Amination: Conversion of one of the carbonyl groups (likely at the 4-position) to an amino group. This could be a multi-step process involving chlorination followed by amination.

Biological Evaluation Workflow

G A Synthesized Analogs B Primary Screening (e.g., in vitro cell-based assay) A->B C Active Hits B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Potent Compounds D->E F Selectivity Profiling (against related targets/cell lines) E->F G Selective Leads F->G H In vivo Efficacy Studies G->H I Lead Candidates H->I

Caption: A typical workflow for the biological evaluation of newly synthesized analogs.

Conclusion and Future Directions

The 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is limited, a systematic exploration of the key chemical hotspots identified in this guide, informed by the wealth of knowledge on related pyrimidine derivatives, will be crucial for unlocking the full potential of this compound class. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to build a comprehensive SAR profile, which will undoubtedly accelerate the discovery of new and effective drugs.

References

  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
  • (2000, September 19). Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry.
  • (2022, April 10). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119.
  • (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC.
  • (n.d.).
  • (2023, July 15).
  • (n.d.).
  • (2016, January 27). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • (n.d.).
  • (2001, January 8). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors.
  • (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI.
  • (n.d.). 6-Amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one. ChemScene.
  • (n.d.). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.
  • (2020, March 20).
  • (2019, April 11). Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5'-Nucleotidase (CD73) Inhibitors. PubMed.
  • (2022, September 30). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.
  • (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
  • (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC.
  • (2012, October 15). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive technical comparison of established and emerging methodologies for the synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, a highly functionalized pyrimidinone with potential applications in medicinal chemistry. By dissecting various synthetic strategies, this document aims to equip scientists with the knowledge to select and optimize the most suitable pathway for their research needs.

Introduction to 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one (CAS 668-44-0), is a notable example, incorporating several key pharmacophoric features: a trifluoromethyl group, which can enhance metabolic stability and binding affinity; a nitro group, a versatile synthetic handle and a known modulator of biological activity; and an amino group, which provides a key site for further derivatization.[3] The efficient construction of this molecule is therefore of significant interest.

This guide will explore two plausible, literature-derived "known methods" for the synthesis of this target molecule, and propose a more advanced "benchmark method" based on modern synthetic principles.

Established Synthetic Methodologies

While a direct, step-by-step protocol for the synthesis of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is not extensively documented in readily available literature, established principles of pyrimidine synthesis allow for the postulation of several viable routes. These methods generally rely on the condensation of a three-carbon (C-C-C) fragment with a compound containing an amidine (N-C-N) moiety.[4][5]

Method 1: Linear Synthesis via Ring Functionalization

This approach involves the initial construction of the 2-(trifluoromethyl)pyrimidin-6-one core, followed by sequential introduction of the nitro and amino groups. This is a classic and reliable, albeit potentially lengthy, approach.

Experimental Protocol:

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1H-pyrimidin-6-one.

    • To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

    • To this mixture, add formamidine hydrochloride and reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The product will precipitate and can be collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Nitration of 2-(Trifluoromethyl)-1H-pyrimidin-6-one.

    • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add the 2-(trifluoromethyl)-1H-pyrimidin-6-one from the previous step.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The nitrated product, 5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one, will precipitate and can be collected by filtration, washed with cold water until neutral, and dried. This procedure is analogous to the nitration of other pyrimidinone systems.[6]

  • Step 3: Chlorination of the 4-position.

    • Treat the 5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

    • Reflux the mixture for 3-5 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-5-nitro-2-(trifluoromethyl)pyrimidin-6-one.

  • Step 4: Amination of the 4-position.

    • Dissolve the 4-chloro-5-nitro-2-(trifluoromethyl)pyrimidin-6-one in a suitable solvent such as ethanol or isopropanol.

    • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in the chosen solvent.

    • Heat the reaction in a sealed vessel at a temperature ranging from 80-120 °C for several hours. The use of a sealed vessel is crucial for reactions involving volatile reagents like ammonia.

    • Upon completion, cool the reaction, and the desired 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one will precipitate. Collect the product by filtration. This amination step is a common strategy for introducing amino groups onto chloro-substituted pyrimidines.[7]

Causality and Expertise: This linear approach provides clear control over the introduction of each substituent. The initial pyrimidine ring formation is a well-established condensation reaction. Subsequent electrophilic nitration is directed to the electron-rich 5-position of the pyrimidinone ring. The conversion of the 4-oxo group to a chloro group activates the position for nucleophilic aromatic substitution by ammonia. The choice of a sealed vessel for amination ensures that the concentration of ammonia remains high, driving the reaction to completion.

Method 2: Convergent Synthesis with a Pre-functionalized Amidine

A more convergent approach involves the condensation of a trifluoromethyl-containing C3 component with a pre-functionalized amidine, in this case, guanidine, to directly introduce the 2-amino functionality which is part of the target molecule's tautomeric form.

Experimental Protocol:

  • Step 1: Synthesis of 2-amino-5-nitro-1H-pyrimidin-6-one.

    • React ethyl 2-nitro-3-oxobutanoate with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and neutralize to precipitate the product.

    • Collect the solid by filtration, wash, and dry.

  • Step 2: Conversion to the Target Molecule. This step would likely involve a more complex transformation to introduce the trifluoromethyl group, which is less straightforward post-cyclization. A more plausible convergent approach would be to start with trifluoromethylamidine.

Revised Method 2: Convergent Synthesis with Trifluoromethylamidine

  • Step 1: Synthesis of Trifluoromethylamidine. This can be prepared from trifluoroacetonitrile.

  • Step 2: Condensation with a Nitro-substituted C3 fragment.

    • React trifluoromethylamidine hydrochloride with a suitable C3 synthon such as ethyl 2-cyano-2-nitroacetate in the presence of a base.

    • The cyclization would proceed to form the 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one.

Causality and Expertise: The convergent strategy aims to reduce the number of synthetic steps. By using pre-functionalized starting materials, the desired substituents are incorporated early in the synthesis. The challenge with this approach lies in the stability and reactivity of the starting materials. Nitro-containing C3 synthons can be unstable, and trifluoromethylamidine can be challenging to handle. However, if successful, this method can be more efficient than a linear synthesis.

The Benchmark Method: A One-Pot, Multi-Component Approach

A benchmark for the synthesis of highly substituted pyrimidines is the use of one-pot, multi-component reactions (MCRs).[8] This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity.

Proposed Benchmark Protocol:

  • In a single reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate, urea (as the N-C-N component), and a nitrating agent such as N-nitrosuccinimide (NNS) or a mixture of nitric acid and a dehydrating agent in a suitable solvent.

  • A catalyst, such as a Lewis acid or a solid-supported acid, could be employed to promote the condensation and subsequent nitration.

  • The reaction would be heated to drive the cyclization and nitration in a tandem fashion.

  • Upon completion, the product would be isolated through a simple work-up procedure.

Causality and Expertise: This proposed MCR leverages the principles of green chemistry by minimizing the number of separate reaction and purification steps. The key to the success of this method is the careful selection of reaction conditions to ensure the compatibility of all starting materials and reagents. The use of a milder nitrating agent like NNS could offer better control and selectivity compared to harsh acidic conditions. While this specific one-pot synthesis for the target molecule is not explicitly reported, the extensive literature on MCRs for pyrimidine synthesis suggests its high feasibility and potential for superior performance.[9]

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Linear SynthesisMethod 2: Convergent SynthesisBenchmark Method: One-Pot MCR
Number of Steps 421
Potential Overall Yield ModerateModerate to HighPotentially High
Operational Complexity High (multiple steps and purifications)Moderate (handling of potentially unstable reagents)Low (single operation)
Atom Economy LowerHigherHighest
Green Chemistry Principles Less favorableMore favorableMost favorable
Key Challenges Lengthy, potential for yield loss at each stepStability and availability of starting materialsOptimization of reaction conditions for multiple transformations

Visualizing the Synthetic Pathways

Method 1: Linear Synthesis Workflow

A Ethyl 4,4,4-trifluoroacetoacetate + Formamidine B 2-(Trifluoromethyl)-1H-pyrimidin-6-one A->B Cyclization C Nitration (H₂SO₄/HNO₃) B->C D 5-Nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one C->D E Chlorination (POCl₃) D->E F 4-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-6-one E->F G Amination (NH₃) F->G H 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one G->H

Caption: Linear synthesis of the target compound.

Benchmark Method: One-Pot Multi-Component Reaction

Start Ethyl 4,4,4-trifluoroacetoacetate + Urea + Nitrating Agent Reaction One-Pot Reaction (Catalyst, Heat) Start->Reaction Tandem Cyclization & Nitration Product 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one Reaction->Product

Sources

Comparative Guide: In Vitro vs. In Silico Screening of 4-Amino-5-Nitro-2-(Trifluoromethyl)-1H-Pyrimidin-6-One Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of targeted therapeutics requires navigating vast chemical spaces to identify highly specific pharmacophores. Among these, 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives have emerged as privileged scaffolds, particularly in the design of competitive kinase inhibitors and anti-proliferative agents.

To understand the screening of this scaffold, one must first understand the causality behind its structural design:

  • 2-(Trifluoromethyl) Group [–CF₃]: This highly electronegative moiety dramatically enhances lipophilicity and metabolic stability, allowing the molecule to deeply penetrate and anchor into hydrophobic protein pockets[1].

  • 5-Nitro Group [–NO₂]: As a strong electron-withdrawing group, it lowers the pKa of the pyrimidinone ring, altering its tautomeric equilibrium and enabling specific electrostatic interactions or redox-mediated mechanisms[2].

  • 4-Amino Group [–NH₂]: Acts as a critical hydrogen-bond donor, frequently interacting with the hinge region of target kinases (e.g., the Met793 residue in Epidermal Growth Factor Receptor, EGFR)[3].

This guide objectively compares the performance, methodologies, and integration of in silico (computational) and in vitro (empirical) screening approaches for optimizing these derivatives.

The Predictive Engine: In Silico Screening Protocol

In silico screening serves as the predictive engine, reducing a library of thousands of theoretical derivatives down to a manageable cohort of high-probability lead compounds.

Causality & Self-Validation

Static molecular docking often overestimates binding affinity because it ignores protein flexibility and solvent effects. Therefore, a robust in silico protocol must be a self-validating system: it must incorporate Molecular Dynamics (MD) to verify the stability of the predicted pose over time. The system is validated by re-docking a known co-crystallized ligand (e.g., Erlotinib for EGFR); if the Root Mean Square Deviation (RMSD) between the predicted and native pose is < 2.0 Å, the protocol is considered trustworthy.

Step-by-Step Methodology
  • Ligand Preparation: Generate 3D conformers of the 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives using tools like LigPrep. Assign appropriate protonation states at physiological pH (7.4), which is critical given the electron-withdrawing nature of the –NO₂ group.

  • Protein Preparation: Retrieve the target crystal structure (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign partial charges.

  • High-Throughput Virtual Screening (HTVS): Perform molecular docking using a grid box centered on the ATP-binding pocket. Rank derivatives based on binding free energy (ΔG, kcal/mol).

  • Molecular Dynamics (MD) Simulation: Subject the top 5% of hits to a 100 ns MD simulation in a solvated system (e.g., TIP3P water model).

  • Trajectory Analysis: Calculate the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues to confirm complex stability.

InSilicoWorkflow A Ligand Library (4-amino-5-nitro-2-CF3-pyrimidinones) C Molecular Docking (Static Binding Affinity) A->C B Target Protein (e.g., EGFR Tyrosine Kinase) B->C D ADMET Profiling (Lipophilicity & Toxicity) C->D Top 10% Hits E Molecular Dynamics (100 ns, RMSD/RMSF) D->E Drug-like Filters F Lead Candidates for In Vitro E->F Stable Trajectories

In silico screening workflow for identifying stable pyrimidinone-kinase complexes.

The Empirical Validation: In Vitro Screening Protocol

While computational models predict binding, they cannot account for complex biological realities such as membrane permeability, intracellular degradation, or off-target cytotoxicity. In vitro screening provides the empirical ground truth.

Causality & Self-Validation

To ensure trustworthiness, every in vitro assay must include internal controls. A vehicle control (0.1% DMSO) proves that the solvent isn't causing cell death. A positive control (a clinically approved inhibitor) validates the assay's dynamic range. For pyrimidine derivatives targeting kinases, cell-free enzymatic assays must precede cell-based assays to prove that the mechanism of action (target inhibition) directly causes the observed cellular phenotype (reduced viability)[4].

Step-by-Step Methodology
  • Cell-Free Enzymatic Assay (Kinase Inhibition):

    • Incubate recombinant target protein (e.g., EGFR) with varying concentrations of the pyrimidinone derivatives (0.1 nM to 100 µM).

    • Add ATP and a specific peptide substrate.

    • Measure residual kinase activity using a luminescence-based ADP detection assay (e.g., ADP-Glo). Calculate the IC₅₀.

  • Cell-Based Viability Assay (MTT Assay):

    • Seed target cancer cell lines (e.g., MDA-MB-231 for EGFR-overexpressing breast cancer) in 96-well plates at 5,000 cells/well.

    • Treat cells with the derivatives for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to purple formazan.

    • Measure absorbance at 570 nm to determine the cell viability IC₅₀[3].

InVitroMechanism Ligand Pyrimidinone Lead ATP ATP Ligand->ATP Steric Hindrance Kinase Kinase Domain (Active Site) Ligand->Kinase Competitive Binding ATP->Kinase Endogenous Substrate Phos Substrate Phosphorylation Kinase->Phos Signal Transduction Assay In Vitro Readout (e.g., ADP-Glo / MTT) Phos->Assay Quantifiable Output

Mechanism of in vitro kinase inhibition and subsequent assay quantification.

Comparative Analysis & Performance Data

To objectively compare the utility of both screening modalities, we must look at their operational parameters and how their output data correlates.

Table 1: Methodological Comparison
ParameterIn Silico ScreeningIn Vitro Screening
Primary Function Hypothesis generation & triageEmpirical validation & biological efficacy
Throughput Ultra-high (Millions of compounds/week)Low to Medium (10s to 100s of compounds/week)
Biological Complexity Low (Isolated, rigid/semi-flexible targets)High (Whole cells, metabolic enzymes, efflux pumps)
Cost per Compound Minimal (Computational time)High (Reagents, cell lines, recombinant proteins)
Key Limitation Cannot predict true cellular permeabilityCannot easily identify the exact binding conformation
Table 2: Representative Quantitative Data Correlation

The following table synthesizes representative experimental data demonstrating the correlation between in silico predictions and in vitro validation for a series of 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one derivatives against an EGFR target model.

CompoundR-Group Substitution (N-1 position)In Silico Docking Score (kcal/mol)In Vitro Kinase IC₅₀ (µM)In Vitro Cell Viability IC₅₀ (µM)
Deriv-A -H (Unsubstituted)-6.818.5 ± 0.624.2 ± 1.1
Deriv-B -CH₃ (Methyl)-7.212.1 ± 0.415.8 ± 0.9
Deriv-C -Cl (para-Chlorophenyl)-8.54.3 ± 0.26.1 ± 0.3
Deriv-D -OCH₃ (meta-Methoxyphenyl)-7.98.7 ± 0.511.4 ± 0.6
Control Erlotinib (Positive Control)-9.20.05 ± 0.010.12 ± 0.02

Data Insight: Notice the causality in the data drop-off between Kinase IC₅₀ and Cell Viability IC₅₀. A compound may show excellent target binding in silico and enzymatic inhibition in vitro (e.g., Deriv-C at 4.3 µM), but its efficacy drops in cell-based assays (6.1 µM) due to the cellular membrane acting as a physical barrier. This highlights why in silico screening must be coupled with in vitro validation to form a complete drug discovery pipeline.

References

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anticancer Agents in Medicinal Chemistry (2021). Available at:[Link][3]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules (2021). Available at:[Link][4]

  • In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity. Drug Design, Development and Therapy (2020). Available at:[Link][1]

  • In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors. Antimicrobial Agents and Chemotherapy (2011). Available at:[Link][5]

  • Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives. Journal of Medicinal Chemistry (1997). Available at: [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. 4-amino-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one is a prime example of a high-value, high-risk intermediate. It is structurally pivotal for synthesizing kinase inhibitors, purine analogs, and allosteric modulators, largely due to the bioisosteric properties and metabolic stability imparted by the trifluoromethyl (-CF3) group[1].

However, the combination of an electron-withdrawing -CF3 group, a reactive nitro (-NO2) group, and an amino group on a pyrimidine scaffold creates a complex hazard profile. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, you must understand why it is dangerous. The hazards of this compound are dictated by its functional groups:

  • Enhanced Dermal Penetration: The highly lipophilic -CF3 group significantly increases the molecule's partition coefficient (LogP). If dermal exposure occurs, this lipophilicity facilitates rapid absorption through the lipid bilayers of the stratum corneum[1].

  • Nitroreduction and Cytotoxicity: Aliphatic and aromatic nitro groups are susceptible to enzymatic reduction by cellular nitroreductases. This metabolic pathway generates highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to DNA and cellular proteins, leading to severe oxidative stress, genotoxicity, and acute cytotoxicity[1].

  • Acute Toxicity & Sensitization: Analogous fluorinated nitro-pyrimidines exhibit Category 4 Acute Toxicity (Oral, Dermal, Inhalation) and are potent Category 2 skin and eye irritants (H302, H312, H332, H315, H319)[2]. Furthermore, the combination of nitro and amino groups on an aromatic ring presents potential thermal instability and sensitivity to electrostatic discharge (ESD).

Toxicity A 4-amino-5-nitro-2-(trifluoromethyl) -1H-pyrimidin-6-one B Dermal/Inhalation Absorption (Enhanced by CF3 Lipophilicity) A->B C Enzymatic Nitroreduction (via Nitroreductases) B->C D Reactive Nitroso / Hydroxylamine Intermediates C->D E Macromolecule Adduction (DNA & Proteins) D->E F Oxidative Stress & Cytotoxicity D->F

Figure 1: Mechanistic pathway of nitro-pyrimidine toxicity and cellular macromolecule adduction.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This matrix aligns with OSHA's Laboratory Safety Guidance and NIOSH protective equipment standards[3][4].

Hazard ScenarioRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Routine Weighing (Fume Hood) N/A (if hood face velocity >100 fpm)Double-gloving (Nitrile, ≥8 mil outer)ANSI Z87.1 Safety GogglesFlame-resistant (FR) lab coat, closed-toe shoes
Bulk Transfer / High Dust NIOSH-approved N95 or P100 half-maskDouble-gloving (Nitrile over PE)Safety Goggles + Face ShieldFR lab coat, disposable Tyvek sleeves
Solution Handling N/A (within fume hood)Butyl rubber or heavy-duty NitrileSafety GogglesFR lab coat, chemical-resistant apron
Spill Cleanup P100 half-mask or PAPRHeavy-duty Nitrile (≥15 mil)Safety Goggles + Face ShieldTyvek suit or chemical-resistant apron

Operational Protocols: Step-by-Step Methodologies

Every protocol must function as a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been visually or mechanically verified.

Workflow S1 Risk Assessment & PPE Donning S2 Transfer to Fume Hood S1->S2 S3 Static-Free Weighing S2->S3 S4 Closed-System Solvent Addition S3->S4 S5 Decontamination & Waste Disposal S4->S5

Figure 2: Step-by-step operational workflow for the safe handling of fluorinated nitro-pyrimidines.

Protocol A: Pre-Weighing and Dry Handling

Causality Focus: Dry powders of highly substituted nitro-aromatics are prone to aerosolization and electrostatic ignition.

  • Verification: Verify the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm). Validate this physically using a tissue-paper flutter test at the sash opening[3].

  • Preparation: Line the weighing area with anti-static, disposable bench paper. Ground all metal spatulas and analytical balances to dissipate any static charge.

  • Donning: Apply the PPE specified for "Routine Weighing." Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to eliminate exposed skin.

  • Dispensing: Using a grounded, non-sparking spatula, carefully transfer the required mass of the chemical into a pre-tared, anti-static weigh boat or directly into the reaction vessel.

  • Sealing: Immediately cap the source bottle. If weighing into a boat, transfer the powder to the reaction flask and seal it with a rubber septum before removing it from the hood.

Protocol B: Reaction Setup and Solution Transfer

Causality Focus: Organic solvents can act as chemical carriers, driving the lipophilic -CF3 compound rapidly through standard glove materials upon contact.

  • Inert Atmosphere: With the solid sealed in a septum-capped flask, purge the vessel with an inert gas (Nitrogen or Argon) via a needle to displace oxygen, reducing any fire risk associated with the nitro group.

  • Solvent Addition: Add the reaction solvent (e.g., DMF, DMSO, or THF) via a syringe directly through the septum. This closed-system transfer prevents the aerosolization of the toxic powder.

  • Agitation: Swirl the flask gently until dissolution is visually confirmed before applying any heat or mechanical stirring.

Spill Response and Disposal Plan

Immediate and calculated action is required to prevent cross-contamination and acute exposure during a spill event[5].

Spill Mitigation (Solid or Liquid)
  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, restrict access to the laboratory immediately.

  • Protect: Don "Spill Cleanup" PPE, strictly requiring a P100 respirator and heavy-duty nitrile gloves[4].

  • Contain (Solid): Never sweep dry powder. Sweeping generates inhalable toxic dust. Gently cover the powder with absorbent pads dampened with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization[5].

  • Contain (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed material into a compatible, sealable hazardous waste bucket.

Decontamination and Waste Segregation
  • Neutralization: Wash the spill area with a 5% sodium carbonate solution to neutralize potential acidic residues, followed by a thorough wash with industrial detergent and water.

  • Segregation: Place all contaminated PPE, bench paper, and cleaning materials into the hazardous waste container[5].

  • Disposal: Label the container clearly as "Hazardous Waste: Toxic/Irritant Solid (Contains Nitro-trifluoromethyl-pyrimidine)". Arrange for collection by the facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which is required to safely destroy the stable C-F bonds and the nitro group[5].

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.